2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-4-3-8(7-9(10)11(14)15)12-5-1-2-6-12/h1-7,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWHWZRBQBAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357487 | |
| Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-70-9 | |
| Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. This compound, a derivative of salicylic acid, presents an interesting scaffold for medicinal chemistry and materials science due to its unique combination of a pyrrole ring and a benzoic acid moiety. This document adheres to stringent data presentation and visualization standards to facilitate research and development efforts.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 53242-70-9 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Appearance | Light brown powder | [2] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid), ~9.5 - 10.5 (Phenolic Hydroxyl) | Computational Prediction |
| LogP | ~2.0 - 2.5 | Computational Prediction |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
Synthesis and Characterization
A plausible synthetic route for this compound is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[4][5]
Proposed Synthetic Protocol: Paal-Knorr Synthesis
This protocol describes a hypothetical synthesis of this compound from 5-amino-2-hydroxybenzoic acid and 2,5-dimethoxytetrahydrofuran.
Materials:
-
5-amino-2-hydroxybenzoic acid
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Methanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of methanol and glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Proposed synthetic workflow for this compound.
Analytical Characterization Workflow
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Standard analytical workflow for compound characterization.
Potential Biological Activity and Experimental Protocols
Given that this compound is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), it is hypothesized to exhibit inhibitory activity against cyclooxygenase (COX) enzymes.
Hypothesized Signaling Pathway: COX Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Hypothesized inhibition of the COX pathway by the target compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the target compound against COX-1 and COX-2.[6][7][8][9][10]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Hematin
-
L-epinephrine
-
Arachidonic acid
-
Test compound (this compound) dissolved in DMSO
-
Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in each well of a 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to the respective wells.
-
Add various concentrations of the test compound (or known inhibitor/DMSO vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of a potential drug candidate on various cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
This compound is a compound of significant interest for further research, particularly in the field of drug discovery. Its structural similarity to known NSAIDs suggests a potential for anti-inflammatory activity through the inhibition of COX enzymes. The provided synthetic and experimental protocols offer a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Further studies are warranted to elucidate its precise physicochemical properties and to explore its full therapeutic potential.
References
- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 8. abcam.com [abcam.com]
- 9. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 10. abcam.com [abcam.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. opentrons.com [opentrons.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Spectroscopic Characteristics of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid
This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide provides predicted spectroscopic data based on the analysis of its structural analogues, namely salicylic acid and pyrrole derivatives. This information is intended to aid in the identification and characterization of this molecule.
Molecular Structure
This compound possesses a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][2] The structure consists of a salicylic acid core with a pyrrole ring attached at the C5 position.
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid and pyrrole moieties.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 13.0 | br s | 1H | -COOH |
| ~9.0 - 10.0 | br s | 1H | -OH |
| ~7.9 | d | 1H | H-6 |
| ~7.7 | dd | 1H | H-4 |
| ~7.1 | d | 1H | H-3 |
| ~7.0 | t | 2H | Pyrrole H-α |
| ~6.2 | t | 2H | Pyrrole H-β |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~172 | -COOH |
| ~160 | C-2 (C-OH) |
| ~135 | C-5 (C-N) |
| ~131 | C-6 |
| ~125 | C-4 |
| ~120 | Pyrrole C-α |
| ~118 | C-1 |
| ~117 | C-3 |
| ~110 | Pyrrole C-β |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3400 | Medium, Sharp | O-H stretch (phenol) |
| ~3100 | Medium | C-H stretch (aromatic and pyrrole) |
| 1700-1680 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic and pyrrole) |
| 1320-1210 | Strong | C-O stretch (carboxylic acid) |
| ~1250 | Strong | C-O stretch (phenol) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 203 | High | [M]⁺ (Molecular Ion) |
| 185 | Medium | [M - H₂O]⁺ |
| 158 | High | [M - COOH]⁺ |
| 130 | Medium | [M - COOH - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following outlines a general procedure for the synthesis and spectroscopic analysis of this compound, adapted from methods for similar compounds.
Synthesis: Clauson-Kaas Reaction
A plausible synthetic route involves the reaction of 5-amino-2-hydroxybenzoic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, such as glacial acetic acid.
-
Dissolve 5-amino-2-hydroxybenzoic acid in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum using either the KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the compound using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
In-Depth Technical Guide: Crystal Structure Analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Structurally, it integrates a salicylic acid scaffold with a pyrrole heterocycle, offering a unique combination of functionalities for applications in drug design and as a versatile building block in organic synthesis.[1][2] This document outlines its physicochemical properties, a proposed synthetic route, predicted structural characteristics in the absence of experimental crystallographic data, and its potential biological significance.
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been compiled from various chemical databases and is presented below for clear reference.
| Property | Value | Source |
| CAS Number | 53242-70-9 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1][3] |
| Molecular Weight | 203.19 g/mol | [1][3] |
| Appearance | Light brown powder | [3] |
| Purity | ≥98.0% | [3] |
| IUPAC Name | This compound | [1] |
Predicted Spectroscopic Data
In the absence of experimentally published spectra, the following are predicted spectroscopic characteristics based on the analysis of its structural analogues.
| Spectroscopy | Predicted Chemical Shifts (ppm) or m/z |
| ¹H NMR | Pyrrole Protons: α-protons (~7.19 ppm), β-protons (~6.33 ppm). Benzoic Acid Protons: Aromatic protons exhibiting a splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Carbonyl Carbon: 170-175 ppm. Pyrrole Carbons: 110-120 ppm. |
| Mass Spectrometry | Molecular Ion Peak [M]⁺: m/z of 203. |
Proposed Synthesis Workflow
A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[4][5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] For the target molecule, the precursors would be 5-aminosalicylic acid and 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the required 1,4-dicarbonyl compound. The reaction is typically acid-catalyzed.[6]
Predicted Crystal Structure and Molecular Interactions
While an experimental crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of carboxylic acids and related compounds. It is highly probable that the molecule forms centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules.
Further intermolecular and intramolecular hydrogen bonding is anticipated involving the phenolic hydroxyl group. The planarity of the molecule will be influenced by the dihedral angle between the benzoic acid and pyrrole rings. For a similar compound, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, this dihedral angle is 45.80°. Computational methods such as Density Functional Theory (DFT) could be employed to predict the optimized geometry and conformational preferences, including the orientation of the pyrrole ring relative to the benzoic acid moiety.
Potential Biological Significance and Signaling Pathway
As a derivative of salicylic acid, this compound is expected to exhibit anti-inflammatory properties. The established mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[8][9] Furthermore, salicylic acid and its derivatives have been shown to modulate signaling through the NF-κB pathway, a central regulator of inflammatory responses.[10] The pyrrole moiety may enhance the molecule's binding affinity to biological targets.[1]
The hypothetical signaling pathway below illustrates the potential mechanism of action.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general procedure for the Paal-Knorr pyrrole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminosalicylic acid in glacial acetic acid.
-
Addition of Reagent: To this solution, add a stoichiometric equivalent of 2,5-dimethoxytetrahydrofuran.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
X-ray Crystallography (Standard Protocol)
The following outlines a standard procedure for the single-crystal X-ray diffraction analysis, should suitable crystals be obtained.
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model by full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Data Analysis: Analyze the final crystal structure for bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
-
Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).
References
- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspirin - Wikipedia [en.wikipedia.org]
Unveiling the Bioactive Potential: A Technical Guide to the Screening of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a unique heterocyclic compound integrating a salicylic acid backbone with a pyrrole moiety, presents a compelling scaffold for the development of novel therapeutic agents.[1] While extensive biological screening data for this specific parent compound is not widely published, its structural derivatives have demonstrated a spectrum of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of this compound and its analogous derivatives. The information herein is intended to equip researchers and drug development professionals with the necessary protocols and conceptual frameworks to explore the therapeutic potential of this class of compounds. The quantitative data presented is based on studies of structurally related benzoic acid and pyrrole derivatives, offering valuable insights into the potential bioactivities of the core compound.
Anticancer Activity Screening
The evaluation of the anticancer potential of this compound derivatives is primarily centered on cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Quantitative Data: Cytotoxicity of Benzoic Acid and Pyrrole Derivatives
The following table summarizes the cytotoxic activity of various benzoic acid and pyrrole derivatives against different cancer cell lines, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth). This data provides a comparative baseline for the potential efficacy of this compound derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoic Acid | HeLa (Cervical Cancer) | 85.54 ± 3.17 µg/ml | [2] |
| Benzoic Acid | HUH7 (Liver Cancer) | 120.3 ± 15.1 µg/ml | [2] |
| Benzoic Acid | MG63 (Bone Cancer) | 105.7 ± 9.8 µg/ml | [2] |
| Benzoic Acid | A673 (Ewing's Sarcoma) | 110.2 ± 12.5 µg/ml | [2] |
| Benzoic Acid | CRM612 (Lung Cancer) | 95.4 ± 8.2 µg/ml | [2] |
| 5-Hydroxy-1H-pyrrol-2(5H)-one derivative (1d) | HCT116 (Colon Cancer) | Not specified, but potent | [3][4] |
| 5-Hydroxy-1H-pyrrol-2(5H)-one derivative (1d) | HeLa (Cervical Cancer) | Not specified, but potent | [3][4] |
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of a test compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5][6]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] Use a reference wavelength of 630 nm to correct for background absorbance.[5][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Proposed Signaling Pathway: p53-Mediated Apoptosis
Studies on structurally similar compounds, such as 5-hydroxy-1H-pyrrol-2(5H)-one derivatives, suggest that their antitumor activity may be mediated through the induction of DNA damage and subsequent activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[3][4]
Caption: Proposed p53 signaling pathway activated by derivatives.
Antimicrobial Activity Screening
The antimicrobial properties of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi using methods such as the agar well diffusion assay. This technique provides a qualitative and semi-quantitative assessment of the antimicrobial activity.
Quantitative Data: Antimicrobial Activity of Benzoic Acid Derivatives
The following table presents the minimum inhibitory concentration (MIC) and zone of inhibition data for various benzoic acid derivatives against common bacterial strains. This information serves as a useful reference for predicting the antimicrobial potential of this compound derivatives.
| Compound | Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1 | Not specified | [9] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1 | Not specified | [9] |
| 3-Hydroxybenzoic Acid | Escherichia coli O157 | > 1 | Not specified | [9] |
| 4-Hydroxybenzoic Acid | Escherichia coli O157 | > 1 | Not specified | [9] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | Not specified | [10] |
| Salicylic Acid | Escherichia coli | 250-500 µg/mL | Not specified | [11] |
| Salicylic Acid | Pseudomonas aeruginosa | 250-500 µg/mL | Not specified | [11] |
Experimental Protocol: Agar Well Diffusion Assay
This protocol describes the procedure for assessing the antimicrobial activity of a test compound.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[12]
-
Plate Inoculation: Aseptically swab the entire surface of the agar plate with the prepared microbial inoculum to ensure a uniform lawn of growth.[13]
-
Well Creation: Use a sterile cork borer to create wells of 6 to 8 mm in diameter in the inoculated agar.[12]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compound into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of this compound derivatives can be investigated using in vivo models, such as the carrageenan-induced paw edema test in rodents. This assay is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.
Quantitative Data: Anti-inflammatory Activity of Benzoic and Pyrrole Acid Derivatives
The following table provides data on the anti-inflammatory effects of related compounds, demonstrating the potential for this class of molecules to inhibit inflammation.
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema in rats | 25 mg/kg | 48.9 - 63.1% | [8] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema in rats | 125 mg/kg | 48.9 - 63.1% | [8] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Not specified | Significant reduction | [13] |
| 5-acetamido-2-hydroxy benzoic acid | Carrageenan-induced paw edema in rats | Not specified | Effective in reducing edema |
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This protocol details the procedure for assessing the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.
-
Induction of Edema: One hour after the administration of the treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
The structural motif of this compound holds significant promise for the discovery of new therapeutic agents. While further investigation into the specific biological activities of the parent compound is warranted, the established screening protocols and the encouraging results from its derivatives provide a solid foundation for future research. This guide offers the essential tools and frameworks for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory potential of this intriguing class of molecules, paving the way for the potential development of novel and effective drugs.
References
- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. myskinrecipes.com [myskinrecipes.com]
- 5. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 7. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Buy 4,4'-Bipiperidine (EVT-316740) | 15336-72-8 [evitachem.com]
The Discovery and Isolation of Novel Hydroxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel hydroxybenzoic acid derivatives. Hydroxybenzoic acids and their derivatives represent a diverse class of phenolic compounds found extensively in nature and are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide details experimental protocols for their synthesis and purification, presents quantitative data on their biological efficacy, and illustrates key signaling pathways modulated by these compounds.
Isolation of Novel Hydroxybenzoic Acid Derivatives from Natural Sources
The isolation of novel compounds from natural sources is a critical first step in drug discovery. A recently identified novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), was successfully isolated from Bacopa procumbens, a plant known for its production of various phenolic compounds.[4][5]
Experimental Protocol: Isolation of 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) from Bacopa procumbens
This protocol outlines the hydroalcoholic extraction, liquid-liquid partitioning, and subsequent chromatographic separation used to isolate 5pHSA.[4][5]
1. Extraction:
-
Ground plant material of Bacopa procumbens is extracted with a 50% aqueous ethanolic solution (1:10 w/v ratio) under reflux for 4 hours.
-
The resulting mixture is centrifuged at 3500 rpm for 5 minutes to separate the supernatant.
2. Liquid-Liquid Partitioning:
-
The ethanolic extract is concentrated and then subjected to liquid-liquid partitioning with ethyl acetate.
3. Chromatographic Separation and Purification:
-
The ethyl acetate fraction is further purified using column chromatography.
-
The column is packed with silica gel (70-230 mesh).
-
A gradient elution is performed using a chloroform:methanol solvent system, with increasing polarity (from 90:10 to 50:50 v/v).[6]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are combined and further purified by preparative TLC and crystallization to yield pure 5pHSA.[6]
4. Structural Elucidation:
-
The structure of the isolated compound is confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS-EI), and Nuclear Magnetic Resonance (NMR) techniques.[5]
Synthesis of Novel Hydroxybenzoic Acid Derivatives
Chemical synthesis allows for the production of novel derivatives with modified structures to enhance biological activity and pharmacokinetic properties.
Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives of 4-Hydroxybenzoic Acid
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.[7][8] This protocol describes the synthesis of 1,3,4-oxadiazole derivatives from 4-hydroxybenzoic acid hydrazide.
Step 1: Synthesis of 4-Hydroxybenzohydrazide
-
A mixture of ethyl p-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL) is placed in a conical flask.
-
The mixture is subjected to microwave irradiation at 180 watts for 3 minutes.
-
The resulting precipitate is filtered and collected. Yield: 93%.[8]
Step 2: Synthesis of Schiff Base Derivatives
-
The 4-hydroxybenzohydrazide is reacted with various aromatic aldehydes in the presence of a small amount of ethanol (3 mL).
-
The reaction mixture is irradiated in a microwave at 180-360 watts for 3-8 minutes.[7]
Step 3: Synthesis of 1,3,4-Oxadiazole Derivatives
-
The Schiff base derivatives are treated with acetic anhydride.
-
The mixture is irradiated in a microwave oven to synthesize the N-acetyl-1,3,4-oxadiazole derivatives.[7][9]
Synthesis of Mitochondriotropic Antioxidants from Hydroxybenzoic Acid
Targeting antioxidants to mitochondria is a promising strategy for combating diseases associated with oxidative stress.[10] This protocol details the synthesis of hydroxybenzoic acid derivatives conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates their accumulation in mitochondria.[2][11]
Step 1: Synthesis of Benzoic Acid Amide Derivatives
-
The starting benzoic acid (e.g., 3,4-dimethoxybenzoic acid, 1 mmol) is dissolved in dichloromethane (15 mL).
-
POCl₃ (1 mmol) is added at room temperature.
-
After 30 minutes, the mixture is cooled in an ice bath, and the appropriate amino-alcohol (e.g., 8-aminooctan-1-ol, 1.2 mmol) and DIPEA (4 mmol) are added.
-
The reaction is stirred for 1-2 hours at room temperature and then extracted with dichloromethane.[2]
Step 2: Synthesis of Bromo Derivatives
-
The benzoic acid amide derivative (1 mmol) and 1,2-dibromotetrachloroethane (1 mmol) are dissolved in THF (20 mL).
-
1,2-bis(diphenylphosphine)ethane (diphos) (0.5 mmol) is added, and the reaction is stirred at room temperature for 20 hours.
-
The product is purified by silica gel flash chromatography.[2]
Step 3: Synthesis of Triphenylphosphonium Salt Derivatives
-
The bromo derivative is reacted with triphenylphosphine at 120°C for 48 hours to yield the triphenylphosphonium salt.[11]
Step 4: Demethylation to Yield Final Mitochondriotropic Antioxidant
-
The triphenylphosphonium salt derivative (1 mmol) is dissolved in anhydrous dichloromethane (15 mL) and cooled to below -70°C under argon.
-
Boron tribromide (5–7 mmol, 1 M solution in dichloromethane) is added, and the reaction is kept at -70°C for 10 minutes, then allowed to warm to room temperature and continued for 12 hours.
-
The reaction is quenched with water, and the final product is isolated.[2]
Purification of Hydroxybenzoic Acid Derivatives
Purification is a crucial step to obtain high-purity compounds for biological testing and further development.
Experimental Protocol: Purification of p-Hydroxybenzoic Acid by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[12]
-
Dissolve the crude p-hydroxybenzoic acid in a minimum amount of hot water.
-
If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the crystals to obtain the purified p-hydroxybenzoic acid.[12][13]
A more advanced purification process involves acidification and treatment with a mixture of sodium bisulfite, zinc dust, and carbon to decolorize and remove impurities before the final crystallization.[4]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity of various novel hydroxybenzoic acid derivatives.
Table 1: Antibacterial Activity of Hydroxybenzoic Acid Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference(s) |
| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Methicillin-resistant Staphylococcus haemolyticus | 100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Escherichia coli | 100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Staphylococcus aureus | > 100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | MRSA | > 100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Klebsiella pneumoniae | > 100 | [1] |
| ProcumGastrodin A (PG-A) | Staphylococcus aureus | 50 | [1] |
| ProcumGastrodin A (PG-A) | Methicillin-resistant Staphylococcus haemolyticus | 50 | [1] |
| Sinapic Acid | Staphylococcus aureus | 31.25 | [14] |
| p-Coumaric Acid | Staphylococcus aureus | 31.25 | [14] |
| p-Coumaric Acid | Escherichia coli | 62.50 | [14] |
Table 2: Antioxidant Activity of Hydroxybenzoic Acid Derivatives
| Compound | Assay | IC₅₀ or % Inhibition | Reference(s) |
| 4-Hydrazinobenzoic acid derivative 3 | DPPH | 72.29 ± 0.24% inhibition at 20 μg/mL | [15] |
| 4-Hydrazinobenzoic acid derivative 5 | DPPH | ~70% inhibition at 20 μg/mL | [15] |
| 4-Hydrazinobenzoic acid derivative 7 | ABTS | 84.34 ± 0.10% inhibition at 20 μg/mL | [15] |
| Galloyl-based cinnamic ester 9 | Cellular Antioxidant Assay | 51.13 ± 1.27% inhibition | [16] |
| Galloyl-based benzoic ester 11 | Cellular Antioxidant Assay | 54.90 ± 3.65% inhibition | [16] |
Signaling Pathways and Experimental Workflows
The biological effects of hydroxybenzoic acid derivatives are often mediated through the modulation of specific cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[17][18] Some hydroxybenzoic acid derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway. The canonical pathway is activated by pro-inflammatory signals like TNF-α and IL-1, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[18][19]
Caption: Canonical NF-κB signaling pathway and potential inhibition by hydroxybenzoic acid derivatives.
General Experimental Workflow for Isolation and Identification
The following diagram illustrates a typical workflow for the discovery of novel hydroxybenzoic acid derivatives from natural product sources.
Caption: General workflow for the isolation of novel hydroxybenzoic acid derivatives.
References
- 1. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. talenta.usu.ac.id [talenta.usu.ac.id]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Computational Insights and In Vitro Validation of Antibacterial Potential of Shikimate Pathway-Derived Phenolic Acids as NorA Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into the antioxidant activity of hydroxycinnamic and hydroxybenzoic systems: spectroscopic, electrochemistry, and cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. cusabio.com [cusabio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid (CAS 53242-70-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, with CAS Registry Number 53242-70-9, is a multifaceted organic compound that has garnered significant interest in the scientific community. Structurally, it is a derivative of salicylic acid, featuring a pyrrole ring attached to the 5-position of the benzene ring.[1] This unique combination of a phenol, a carboxylic acid, and a heterocyclic pyrrole moiety imparts a range of chemical properties that make it a valuable building block in organic synthesis and a compound of interest for potential therapeutic applications.[1] Its utility is primarily seen in its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activities.[1] Notably, derivatives of this compound have been explored for their cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer agents.[1]
Physicochemical and Spectral Properties
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development. The key properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53242-70-9 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Physical Form | Light brown powder | |
| Melting Point | 239-240 °C | abcr GmbH |
| Predicted logP | 2.3 | PubChem |
Spectral Data
The spectral data provides insight into the molecular structure of the compound.
Table of Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H (α to N) | ~7.2 | t |
| Pyrrole H (β to N) | ~6.3 | t |
| Aromatic H (adjacent to -OH) | ~7.0 | d |
| Aromatic H (adjacent to pyrrole) | ~7.5 | dd |
| Aromatic H (ortho to -COOH) | ~7.9 | d |
| -OH | Broad singlet | s |
| -COOH | Broad singlet | s |
Table of Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (Carboxylic Acid) | ~172 | | Aromatic C-OH | ~155 | | Aromatic C-N | ~135 | | Aromatic C-H | 115-130 | | Pyrrole C (α to N) | ~120 | | Pyrrole C (β to N) | ~110 |
Infrared spectroscopy helps in identifying the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected as follows:
Table of Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded O-H stretch |
| O-H (Phenol) | ~3400 (broad) | Hydrogen-bonded O-H stretch |
| C-H (Aromatic/Pyrrole) | 3100-3000 | C-H stretching vibrations |
| C=O (Carboxylic Acid) | 1700-1680 | Carbonyl stretching |
| C=C (Aromatic/Pyrrole) | 1600-1450 | Ring stretching vibrations |
| C-O (Carboxylic Acid/Phenol) | 1320-1210 | C-O stretching vibrations |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 203.
Table of Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 203 | [C₁₁H₉NO₃]⁺ | Molecular Ion |
| 185 | [C₁₁H₈NO₂]⁺ | Loss of H₂O |
| 158 | [C₁₀H₈NO]⁺ | Loss of COOH |
| 130 | [C₉H₈N]⁺ | Loss of COOH and CO |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
| 67 | [C₄H₅N]⁺ | Pyrrole fragment |
Synthesis
The synthesis of N-aryl pyrroles like this compound is commonly achieved through condensation reactions. The Paal-Knorr pyrrole synthesis is a well-established method for the formation of pyrrole rings.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] A variation of this method, the Clauson-Kaas reaction, utilizes 2,5-dimethoxytetrahydrofuran as a precursor to the 1,4-dicarbonyl compound, which then reacts with an amine under acidic conditions.[5]
Synthetic Pathway: Paal-Knorr Synthesis
A plausible synthetic route to this compound involves the reaction of 5-aminosalicylic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically glacial acetic acid.
Experimental Protocol (General)
The following is a generalized experimental protocol based on the Paal-Knorr synthesis of N-substituted pyrroles.
Materials:
-
5-Aminosalicylic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminosalicylic acid in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran.
-
Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Biological Activity and Potential Applications
Derivatives of this compound have shown promise in the field of drug discovery, particularly in cancer research. The presence of the pyrrole and salicylic acid moieties suggests that the compound may interact with various biological targets.
Cytotoxicity and Anticancer Potential
While specific cytotoxic data for this compound is not extensively documented, related compounds have been investigated for their ability to inhibit the growth of cancer cells.[1] The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) or the inhibition of key enzymes involved in cell proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][7][8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Sirtuin Inhibition
Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, cell cycle regulation, and metabolism.[10] Dysregulation of sirtuin activity has been implicated in several diseases, including cancer.[11][12][13] Specifically, SIRT1 and SIRT2 have been identified as potential therapeutic targets in oncology.[13] Some benzoic acid derivatives have been shown to inhibit sirtuin activity.
Sirtuins can act as either tumor promoters or suppressors depending on the cellular context. For instance, SIRT1 can deacetylate and inactivate the tumor suppressor p53, thereby promoting cell survival.[12] It can also modulate other cancer-related pathways such as PI3K/AKT and Wnt signaling.[1][12] Inhibition of SIRT1 can lead to increased p53 activity, resulting in cell cycle arrest and apoptosis.
References
- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuins as Key Regulators in Pancreatic Cancer: Insights into Signaling Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid: A Detailed Application Note
Abstract
This document provides a comprehensive protocol for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Paal-Knorr pyrrole synthesis, a reliable and efficient method for the construction of pyrrole rings. This application note includes detailed experimental procedures, a summary of chemical properties, and visual diagrams to illustrate the reaction workflow and mechanism, intended for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a bifunctional organic molecule that incorporates both a salicylic acid and a pyrrole moiety.[1] This unique structure makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and as ligands in coordination chemistry.[1] The presence of the pyrrole ring, a common motif in biologically active compounds, coupled with the established pharmacological properties of salicylic acid derivatives, makes this compound a target of interest for drug discovery programs. The synthesis detailed herein utilizes the Paal-Knorr reaction, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[2][3][4][5][6]
Chemical Properties and Data
The key chemical properties of the starting materials and the final product are summarized in the table below for easy reference.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | Off-white to tan crystalline powder | 89-57-6 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Colorless to light yellow liquid | 696-59-3 |
| This compound | C₁₁H₉NO₃ | 203.19 | Light brown powder[7] | 53242-70-9[1] |
Experimental Protocol: Paal-Knorr Synthesis
This protocol describes the synthesis of this compound from 5-aminosalicylic acid and 2,5-dimethoxytetrahydrofuran.
Materials and Reagents
-
5-Aminosalicylic acid (≥98% purity)
-
2,5-Dimethoxytetrahydrofuran (98% purity)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Reaction Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminosalicylic acid (1.53 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Reaction Quenching and Product Isolation: After 2 hours of reflux, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL).
-
Neutralization and Extraction: Suspend the crude product in 50 mL of deionized water and carefully add a saturated solution of sodium bicarbonate until the pH is neutral (pH 7). Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a light brown powder.
Visualization of Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The overall chemical equation for the Paal-Knorr synthesis of the target compound.
Expected Results and Characterization
The synthesis is expected to yield this compound as a light brown solid.[7] The purity of the compound can be assessed by standard analytical techniques.
-
Purity: Expected to be ≥98% after recrystallization.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The protons on the pyrrole ring typically show distinct multiplets. The protons at the 2' and 5' positions (alpha to the nitrogen) are expected to resonate at a different frequency than the protons at the 3' and 4' positions (beta to the nitrogen).[1] For a similar compound, 4-(1H-pyrrol-1-yl)benzoic acid, the α-protons appear around 7.19 ppm and the β-protons at approximately 6.33 ppm.[1] The aromatic protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.[1]
-
Mass Spectrometry: The molecular weight of the product is 203.19 g/mol .[1] Mass spectrometry should show a molecular ion peak [M]⁺ at an m/z of approximately 203.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
2,5-Dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
-
The product, this compound, may cause skin and eye irritation, and respiratory irritation.[8]
Conclusion
The Paal-Knorr synthesis provides an effective and straightforward method for the preparation of this compound. This protocol offers a detailed guide for researchers to synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences.
References
- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid - High purity | EN [georganics.sk]
High-Yield Synthesis of Substituted Benzoic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzoic acids, crucial intermediates in the pharmaceutical and chemical industries. The methods outlined below have been selected for their efficiency, broad applicability, and high reported yields.
Kolbe-Schmitt Reaction: Synthesis of Hydroxybenzoic Acids
The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of ortho- and para-hydroxybenzoic acids via the carboxylation of phenols. The regioselectivity of the reaction can be controlled by the choice of the alkali metal hydroxide.
Key Features:
-
High Yields: Particularly for salicylic acid (ortho-hydroxybenzoic acid) and p-hydroxybenzoic acid.
-
Industrial Relevance: A primary method for producing precursors to aspirin and parabens.[1][2]
-
Regioselectivity: The use of sodium phenoxide favors the formation of the ortho-isomer, while potassium phenoxide favors the para-isomer.[1][2][3]
Quantitative Data
| Starting Material | Base | Product | Yield (%) | Reference |
| Phenol | NaOH | Salicylic acid | ~90% | [3] |
| Phenol | KOH | p-Hydroxybenzoic acid | 81.5 - 83.6% | [3] |
| Resorcinol | KHCO₃ | 2,4-Dihydroxybenzoic acid | High | [4] |
Experimental Protocol: Synthesis of Salicylic Acid
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous conditions are crucial for high yields.[5]
Procedure:
-
Formation of Sodium Phenoxide: Phenol is treated with a stoichiometric amount of sodium hydroxide to generate sodium phenoxide. The phenoxide ion is a more potent nucleophile than phenol itself.[2]
-
Carboxylation: The sodium phenoxide is heated to 125°C under a high pressure of carbon dioxide (100 atm). The CO₂ undergoes electrophilic aromatic substitution with the phenoxide.[1][2]
-
Acidification: The resulting sodium salicylate is treated with sulfuric acid to protonate the carboxylate and precipitate the salicylic acid.[1][2]
-
Purification: The crude salicylic acid can be purified by recrystallization.
Reaction Workflow
Caption: Workflow for the Kolbe-Schmitt Synthesis of Salicylic Acid.
Grignard Reagent Carboxylation
The carboxylation of Grignard reagents is a versatile method for the synthesis of a wide range of substituted benzoic acids from aryl halides. This method is particularly useful for laboratory-scale synthesis.
Key Features:
-
Broad Substrate Scope: Applicable to a wide variety of aryl halides.
-
Good Yields: Typically in the range of 80% or higher.[6]
-
Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[7]
Quantitative Data
| Aryl Halide | Product | Yield (%) | Reference |
| Bromobenzene | Benzoic acid | 80% | [6] |
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
Materials:
-
Bromobenzene
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is often initiated by gentle heating.[6]
-
Carboxylation: The prepared Grignard reagent is slowly poured over an excess of crushed dry ice. The dry ice serves as both the source of CO₂ and a cooling agent.[6] A magnesium carboxylate salt is formed as an intermediate.[8]
-
Work-up: After the excess dry ice has sublimated, the reaction mixture is hydrolyzed by the slow addition of aqueous HCl. This protonates the carboxylate salt to form benzoic acid and dissolves the remaining magnesium salts.[8]
-
Extraction and Purification: The benzoic acid is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.[7]
Logical Relationship of Grignard Carboxylation
Caption: Key steps in the synthesis of benzoic acids via Grignard carboxylation.
Oxidation of Alkylbenzenes
The oxidation of the alkyl side-chain of alkylbenzenes is a straightforward and often high-yielding method for the synthesis of benzoic acids. This method requires the presence of at least one benzylic hydrogen on the alkyl group.
Key Features:
-
Strong Oxidizing Agents: Commonly employs potassium permanganate (KMnO₄) or chromic acid.[9][10]
-
Requirement of Benzylic Hydrogen: The alkyl group must possess at least one hydrogen atom on the carbon directly attached to the benzene ring.[11][12]
-
High Conversion: Can achieve high conversion rates, with some reports of up to 100%.
Quantitative Data
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| Toluene | Alkaline KMnO₄ | Benzoic acid | High | [10] |
| Substituted Alkylbenzenes | O₂/Co, Mn, or Ni salts | Substituted Benzoic Acids | High (up to 100% conversion) | [13] |
| Benzyl Alcohol | NaOCl/Ni-oxide | Benzoic Acid | ~98% | [14] |
Experimental Protocol: Synthesis of Benzoic Acid from Toluene
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
Procedure:
-
Oxidation: Toluene is refluxed with an aqueous solution of potassium permanganate. The reaction can be carried out under neutral, acidic, or alkaline conditions. Alkaline conditions using sodium carbonate are often preferred to prevent the formation of acidic byproducts.[12]
-
Manganese Dioxide Removal: During the reaction, a brown precipitate of manganese dioxide (MnO₂) is formed. After the reaction is complete, the hot solution is filtered to remove the MnO₂.
-
Acidification: The filtrate, containing the potassium salt of benzoic acid, is cooled and then acidified with a strong acid such as HCl or H₂SO₄. This protonates the benzoate to precipitate benzoic acid.
-
Isolation and Purification: The precipitated benzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.
Experimental Workflow for Alkylbenzene Oxidation
Caption: Workflow for the oxidation of alkylbenzenes to benzoic acids.
Palladium-Catalyzed Carboxylation of Aryl Halides
A modern and highly versatile method for the synthesis of substituted benzoic acids is the palladium-catalyzed direct carboxylation of aryl halides with carbon dioxide. This method offers mild reaction conditions and excellent functional group tolerance.[15][16]
Key Features:
-
Mild Conditions: Often proceeds at or near room temperature and atmospheric pressure of CO₂.[16]
-
High Functional Group Tolerance: Tolerates a wide range of functional groups on the aryl halide.[15][16]
-
Avoidance of Toxic Reagents: Does not require the use of highly toxic carbon monoxide (CO) gas.[16]
Quantitative Data
| Aryl Halide | Catalyst System | Reducing Agent | Yield (%) | Reference |
| Various Aryl Bromides | Pd(OAc)₂ / Ligand | Organozinc derivative | 40 - 82% | [17] |
| Aryl Iodides | PdII@MIL-101(Cr)-NH₂ | Electrochemical Reduction of CO₂ | Moderate to Excellent | [18] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Carboxylation
Materials:
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Reducing agent (e.g., an organozinc compound like diethylzinc)
-
Carbon dioxide (CO₂)
-
Anhydrous organic solvent
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide, palladium catalyst, ligand, and anhydrous solvent are combined.
-
Addition of Reducing Agent: The reducing agent is added to the reaction mixture.
-
Carboxylation: The reaction vessel is then flushed with carbon dioxide, and the reaction is stirred at the appropriate temperature for the specified time.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude benzoic acid is then purified using standard techniques such as column chromatography or recrystallization.
Signaling Pathway for Palladium-Catalyzed Carboxylation
Caption: Catalytic cycle for palladium-catalyzed carboxylation of aryl halides.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. docsity.com [docsity.com]
- 9. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 16. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts - Google Patents [patents.google.com]
- 18. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in medicinal chemistry, based on the activities of its parent scaffolds, salicylic acid and pyrrole. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest promising avenues for research and development. This document offers representative protocols and conceptual frameworks for its investigation as an anti-inflammatory, anticancer, and antimicrobial agent.
Introduction
This compound is a unique hybrid molecule that combines the structural features of salicylic acid and a pyrrole ring.[1] This combination of a well-known anti-inflammatory agent's backbone with a versatile heterocyclic moiety presents a compelling scaffold for the design of novel therapeutic agents.[1] The salicylic acid component provides a potential anchor for binding to enzyme active sites, such as cyclooxygenases (COX), while the pyrrole group offers opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1]
Chemical Structure:
Potential Therapeutic Applications
Based on the known biological activities of salicylic acid and pyrrole derivatives, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Activity: As a derivative of salicylic acid, a primary area of interest is its potential to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Anticancer Activity: Pyrrole-containing compounds have demonstrated a wide range of anticancer activities, including the induction of apoptosis and cell cycle arrest. The combination with a hydroxybenzoic acid moiety could lead to novel mechanisms of action.
-
Antimicrobial Activity: Both pyrrole and salicylic acid derivatives have been reported to possess antibacterial and antifungal properties. This scaffold could be explored for the development of new anti-infective agents.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives. These are generalized methods and may require optimization for specific applications.
A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction. The following is a representative protocol for the synthesis of this compound.
Materials:
-
5-Aminosalicylic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-aminosalicylic acid (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization and Extraction: Neutralize the aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes a method to assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
This compound (test compound)
-
Reference inhibitors (e.g., indomethacin, celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Tris-HCl buffer
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme and glutathione.
-
Incubation: In a microplate, pre-incubate the enzymes with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of hydrochloric acid.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
This protocol is used to evaluate the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Standard antibiotics (e.g., ciprofloxacin, vancomycin)
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Representative Anti-inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin (Reference) | 0.1 | 5.2 | 0.02 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Table 2: Representative Anticancer Activity Data
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | MCF-10A IC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Reference) | 0.5 | 0.8 | >10 |
Table 3: Representative Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Ciprofloxacin (Reference) | 0.5 | 0.25 |
| Vancomycin (Reference) | 1 | >128 |
Visualizations
The following diagrams illustrate conceptual workflows and potential signaling pathways relevant to the investigation of this compound.
Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of this compound derivatives.
Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action via inhibition of the cyclooxygenase (COX) pathway.
Caption: A conceptual diagram of potential anticancer mechanisms of action, including cell cycle arrest and induction of apoptosis.
References
Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is a versatile heterocyclic carboxylic acid with significant potential as a ligand in coordination chemistry. Its structure, incorporating a salicylic acid moiety and a pyrrole ring, offers multiple coordination sites (the carboxylate and hydroxyl groups), making it an excellent candidate for the synthesis of stable metal complexes.[1][2] This document provides an overview of its properties, detailed (though generalized) protocols for the synthesis of the ligand and its metal complexes, and potential applications in antimicrobial and anticancer research, supported by data from analogous systems due to the limited availability of specific data for this ligand.
Introduction
This compound combines the features of two important chemical classes: benzoic acids and pyrroles.[2] The salicylic acid backbone is a well-known chelating agent, while the pyrrole moiety can influence the electronic properties and biological activity of the resulting metal complexes.[2] Research into related compounds suggests that metal complexes of this ligand could exhibit interesting catalytic, material science, and pharmacological properties, including antimicrobial and cytotoxic activities.[1][3]
Chemical Structure and Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.197 g/mol | [4] |
| CAS Number | 53242-70-9 | [2] |
| Appearance | Light brown powder | [4] |
| Purity | ≥98.0% | [4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound could involve the reaction of 5-aminosalicylic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions, a common method for pyrrole ring formation.
Materials:
-
5-Aminosalicylic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 5-aminosalicylic acid in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[2]
General Protocol for the Synthesis of Transition Metal Complexes
This protocol describes a general method for the synthesis of transition metal (e.g., Cu(II), Co(II), Ni(II), Zn(II)) complexes with this compound.
Materials:
-
This compound
-
A metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂).
-
Methanol or Ethanol
-
A weak base (e.g., triethylamine or sodium acetate)
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add a stoichiometric amount of the weak base to deprotonate the carboxylic acid and/or hydroxyl group.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 2-6 hours.
-
The formation of a precipitate indicates the formation of the metal complex.
-
Cool the mixture to room temperature, and collect the solid product by filtration.
-
Wash the complex with the solvent used for the reaction and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization: The synthesized complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Potential Applications and Expected Data
Based on studies of analogous compounds, metal complexes of this compound are expected to have applications in drug development due to their potential antimicrobial and anticancer activities.
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.
Experimental Protocol: Disc Diffusion Assay
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Inoculate the agar plates with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile paper discs with known concentrations of the ligand and its metal complexes dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Expected Quantitative Data (Hypothetical):
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand | 8 | 6 |
| Cu(II) Complex | 15 | 12 |
| Co(II) Complex | 12 | 10 |
| Ni(II) Complex | 11 | 9 |
| Zn(II) Complex | 14 | 11 |
| Ciprofloxacin (Std.) | 25 | 22 |
Cytotoxic (Anticancer) Activity
The cytotoxic potential of these complexes can be evaluated against various cancer cell lines. The mechanism of action could involve DNA interaction, induction of apoptosis, or inhibition of key enzymes.
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the ligand and its metal complexes for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expected Quantitative Data (Hypothetical IC₅₀ values in µM):
| Compound | HeLa | MCF-7 |
| Ligand | >100 | >100 |
| Cu(II) Complex | 25 | 30 |
| Co(II) Complex | 40 | 45 |
| Ni(II) Complex | 55 | 60 |
| Zn(II) Complex | 35 | 40 |
| Cisplatin (Std.) | 10 | 12 |
Visualizations
Caption: Synthetic workflow for the ligand and its metal complex.
Caption: Workflow for biological evaluation of the synthesized complexes.
Caption: Plausible mechanisms of cytotoxic action for the metal complexes.
Conclusion
This compound presents a promising scaffold for the development of novel coordination compounds. While specific experimental data for this ligand and its complexes are currently limited, the general protocols and expected outcomes based on analogous systems provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of its metal complexes is warranted to explore their full potential in medicinal and materials chemistry.
References
Application Notes and Protocols for the Functionalization of the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the functionalization of the pyrrole ring, a key heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds. The protocols cover key synthetic transformations including N-alkylation, Vilsmeier-Haack formylation, and palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. Quantitative data from various studies are summarized in structured tables to facilitate comparison and selection of appropriate methodologies.
N-Alkylation of Pyrrole
N-alkylation is a fundamental transformation for modifying the properties of pyrrole-containing molecules, influencing their solubility, biological activity, and synthetic handles for further diversification. Various methods have been developed, ranging from classical approaches using strong bases to milder conditions employing phase-transfer catalysis or greener solvents.
Data Presentation: N-Alkylation of Pyrrole
| Entry | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | CH₃I | K₂CO₃ | Acetone | Reflux | 10 | Good | [1] |
| 2 | C₂H₅Br | KO₂ / 18-crown-6 | Benzene | RT | - | High (with ultrasound) | [2] |
| 3 | C₄H₉Br | KOH | DMSO | - | - | High | [1] |
| 4 | Benzyl bromide | NaOH / TEBACl | CH₂Cl₂/H₂O | RT | - | - | [1] |
| 5 | Propargyl bromide | K₂CO₃ | DMF | RT | 14 | 87 | [3] |
| 6 | Methyl iodide | NaH | DMF | - | - | - | [1] |
| 7 | Ethyl bromide | NaH | THF | - | - | - | [4] |
| 8 | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 16 | >99 | [4] |
| 9 | Benzyl bromide | KO₂ / 18-crown-6 | Benzene | RT | - | High (with ultrasound) | [2] |
| 10 | Methyl acrylate | KO₂ / 18-crown-6 | Benzene | RT | - | High (with ultrasound) | [2] |
TEBACl: Triethylbenzylammonium chloride
Experimental Protocol: General Procedure for N-Alkylation using a Base
This protocol describes a general method for the N-alkylation of pyrrole using an alkyl halide and a base.
Materials:
-
Pyrrole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of pyrrole (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 2.0 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the pyrrolide anion.
-
Add the alkylating agent (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated pyrrole.
Workflow for N-Alkylation of Pyrrole
Caption: General workflow for the N-alkylation of pyrrole.
Vilsmeier-Haack Formylation of Pyrrole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole.[5][6][7][8][9][10][11] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). The regioselectivity of the formylation is influenced by both electronic and steric factors of the substituents on the pyrrole ring.
Data Presentation: Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| Entry | N-Substituent | Product(s) | Ratio (2-formyl : 3-formyl) | Yield (%) | Reference |
| 1 | H | 2-Formylpyrrole | Major | - | [7] |
| 2 | CH₃ | 2-Formyl-1-methylpyrrole, 3-Formyl-1-methylpyrrole | - | - | [10] |
| 3 | C₂H₅ | 2-Formyl-1-ethylpyrrole, 3-Formyl-1-ethylpyrrole | - | - | [10] |
| 4 | i-Pr | 2-Formyl-1-isopropylpyrrole, 3-Formyl-1-isopropylpyrrole | - | - | [10] |
| 5 | t-Bu | 2-Formyl-1-tert-butylpyrrole, 3-Formyl-1-tert-butylpyrrole | Minor : Major | - | [10] |
| 6 | Phenyl | 2-Formyl-1-phenylpyrrole | Major | - | [10] |
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of a pyrrole derivative.
Materials:
-
Pyrrole derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Aqueous sodium acetate or sodium hydroxide solution
-
Standard glassware for organic synthesis
-
Magnetic stirrer and ice bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF under an inert atmosphere.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add POCl₃ (1.0 - 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Add a solution of the pyrrole derivative (1.0 eq.) in an anhydrous solvent dropwise to the Vilsmeier reagent.
-
After the addition, the reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.
-
Once the reaction is complete, the mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium acetate or sodium hydroxide.
-
The mixture is then heated (e.g., on a steam bath) for a short period to hydrolyze the intermediate iminium salt.
-
After cooling, the product is extracted with an organic solvent.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the formylated pyrrole.
Vilsmeier-Haack Reaction Pathway
Caption: Key steps in the Vilsmeier-Haack formylation of pyrrole.
Suzuki-Miyaura Cross-Coupling of Halopyrroles
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[12][13][14][15][16][17] For pyrrole functionalization, this reaction typically involves the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst and a base.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyrroles
| Entry | Bromopyrrole | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-SEM-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 95 | [12] |
| 2 | 4-Bromo-1-SEM-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | [12] |
| 3 | 4-Bromo-1-SEM-pyrrole-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 91 | [12] |
| 4 | 4-Bromo-1-SEM-pyrrole-2-carboxylate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 | [12] |
| 5 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | - |
| 6 | 4-Bromo-1H-pyrrole-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | - |
| 7 | 3-Bromo-1-tosylpyrrole | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 | - |
SEM: 2-(Trimethylsilyl)ethoxymethyl; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DME: 1,2-Dimethoxyethane; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of a bromopyrrole derivative.
Materials:
-
Bromopyrrole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Standard glassware for Schlenk techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the bromopyrrole (1.0 eq.), arylboronic acid (1.1 - 1.5 eq.), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0 - 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent.
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Sonogashira Cross-Coupling of Halopyrroles
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes), catalyzed by palladium and copper complexes.[18][19][20][21][22][23][24][25] This reaction is instrumental in synthesizing alkynyl-substituted pyrroles, which are valuable intermediates in medicinal chemistry and materials science.
Data Presentation: Sonogashira Coupling of Halopyrroles
| Entry | Halopyrrole | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Iodo-1-methylpyrrole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 85 | - | |
| 2 | 3-Iodo-1-tosylpyrrole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 60 | 90 | - | |
| 3 | 2,5-Diiodo-1-methylpyrrole | 1-Hexyne (2.2 eq) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 78 | - | |
| 4 | 4-Iodo-1H-pyrrole-2-carboxylate | Phenylacetylene | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | DMF | 80 | 88 | - |
| 5 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 96 | [26] |
| 6 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 89 | [26] |
| 7 | 2-Amino-5-bromo-3-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 92 | [26] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a halopyrrole.
Materials:
-
Halopyrrole (typically iodo- or bromopyrrole)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF, or the amine base itself)
-
Standard glassware for Schlenk techniques
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add the halopyrrole (1.0 eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1 - 1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water or a dilute ammonium chloride solution to remove residual copper salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the alkynyl-substituted pyrrole.
Sonogashira Coupling Workflow
Caption: A typical workflow for the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. researchgate.net [researchgate.net]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes & Protocols for the Quantification of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan (estimated around 225-280 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range.
c. Method Validation:
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or excipients. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy | 98-102% recovery for spiked samples. |
| Precision (RSD) | Intra-day and inter-day precision < 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, for pharmacokinetic studies.[3]
Experimental Protocol
a. Instrumentation and Conditions:
A UHPLC system coupled to a triple quadrupole mass spectrometer is used.
| Parameter | Condition |
| Column | C18 UPLC column (e.g., 75 x 3.0 mm, 2.2 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution may be required. |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a standard solution. |
b. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
c. Method Validation:
Validation should be performed according to regulatory guidelines for bioanalytical methods.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 over the concentration range (e.g., 0.01 - 50 µg/mL).[3] |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (RSD) < 15% (< 20% at LLOQ).[3] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Extraction Recovery | Consistent and reproducible recovery. |
| Stability | Analyte stability under various storage and processing conditions. |
Workflow Diagram
Caption: LC-MS/MS bioanalytical workflow for plasma samples.
UV-Vis Spectrophotometry Method
This is a simpler, more accessible method for the quantification of this compound in simple solutions, suitable for preliminary studies or when chromatographic methods are unavailable.
Experimental Protocol
a. Instrumentation:
A standard UV-Vis spectrophotometer.
b. Method:
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or an appropriate buffer). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, this is often in the range of 225-280 nm.[4]
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1-10 µg/mL).[5]
-
Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. Determine the concentration from the calibration curve.
c. Considerations:
-
This method is less selective than chromatographic methods and may be subject to interference from other UV-absorbing compounds in the sample matrix.
-
The pH of the solution can affect the UV spectrum of benzoic acid derivatives.[6] It is important to maintain a consistent pH for all measurements.
Logical Relationship Diagram
Caption: Logical flow for quantification by UV-Vis spectrophotometry.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Cell-based assays for evaluating the cytotoxicity of the compound's derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxicity is a critical step in the drug discovery and development process. Cell-based assays are indispensable tools for assessing the potential of novel chemical entities and their derivatives to induce cell death, providing crucial insights into their therapeutic window and potential toxic liabilities. These assays are employed to determine a compound's concentration that results in a specific level of cell death, often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This document provides detailed protocols for three commonly used cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Cell viability and proliferation assays are fundamental in the early stages of compound screening to identify candidates that exhibit desired biological activity with minimal toxicity.[1] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to quantify the number of living cells in a sample.[1][2] By assessing how cells respond to different concentrations of a drug over time, researchers can optimize dosages and enhance therapeutic outcomes while minimizing adverse effects.[1]
Key Cytotoxicity Assays
A variety of well-established assays are available to measure different aspects of cell health and death. The choice of assay depends on the specific research question and the suspected mechanism of cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8] The released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.[7]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9][10] Activation of these caspases is a reliable indicator of cells undergoing apoptosis.[11] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[10]
Experimental Workflow Overview
The general workflow for performing these cell-based cytotoxicity assays involves several key steps, from cell preparation to data analysis.
References
- 1. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 2. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Cell Health Screening Assays for Drug Discovery [promega.com]
- 10. Caspase-Glo® 3/7 3D Assay [promega.com]
- 11. sartorius.com.cn [sartorius.com.cn]
Application Notes and Protocols for the In Vitro Evaluation of the Antimicrobial Activity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is a synthetic organic compound that merges the structural features of salicylic acid and pyrrole, both of which are present in various biologically active molecules. The unique combination of a salicylic acid backbone with a pyrrole heterocycle suggests its potential as a novel antimicrobial agent. The protocols outlined below provide a comprehensive framework for the in vitro evaluation of the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi. These assays are fundamental in early-stage drug discovery and are designed to determine the compound's spectrum of activity and potency.
Data Presentation: Illustrative Antimicrobial Activity
While specific experimental data for this compound is not yet extensively available in published literature, the following tables present an illustrative summary of potential antimicrobial activities based on the known efficacy of related benzoic acid and pyrrole derivatives. These tables are intended to serve as a template for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 64 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 128 |
| Escherichia coli (ATCC 25922) | Gram-negative | 256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 128 |
| Aspergillus niger (ATCC 16404) | Fungus (Mold) | 256 |
Table 2: Zone of Inhibition Diameters for this compound (50 µ g/disk )
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 20 |
| Escherichia coli (ATCC 25922) | Gram-negative | 12 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 10 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 15 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This method is used to assess the extent of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[4][5][6]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Use pre-poured MHA plates.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Compound Application: Add a defined volume (e.g., 50 µL) of a known concentration of the this compound solution into each well.
-
Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic solution as a positive control.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The antimicrobial mechanism of benzoic acid derivatives often involves the disruption of the microbial cell membrane.[7][8] The undissociated form of the acid is lipophilic and can readily pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cytoplasm. This can lead to the inhibition of essential enzymes and disruption of cellular transport processes, ultimately leading to cell death. The pyrrole moiety may enhance this activity or introduce additional mechanisms, such as DNA interaction.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically coumarins and benzoxazoles, utilizing 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid as a key starting material. This compound, featuring a salicylic acid scaffold appended with a pyrrole moiety, offers a versatile platform for generating novel molecular architectures of interest in medicinal chemistry and materials science.[1][2]
Compound Profile: this compound
This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems.[1] Its structure combines the reactive functionalities of a carboxylic acid, a phenol, and a pyrrole ring, enabling a variety of chemical transformations.[1]
| Property | Value |
| CAS Number | 53242-70-9 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Light brown powder |
| Purity | Typically ≥98% |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals for the pyrrole ring protons (typically two multiplets around 7.19 ppm and 6.33 ppm for α and β protons, respectively) and a splitting pattern for the 1,2,4-trisubstituted benzene ring.[1]
-
¹³C NMR: The carbon spectrum shows a characteristic carbonyl peak for the carboxylic acid (around 170-175 ppm), a signal for the carbon attached to the phenolic hydroxyl group, and peaks for the pyrrole carbons (approximately 110-120 ppm).[1]
Synthesis of 6-(1H-pyrrol-1-yl)-2H-chromen-2-one (a Pyrrole-Substituted Coumarin) via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3] In this protocol, this compound is decarboxylated in situ and then reacted with ethyl acetoacetate to yield a pyrrole-substituted coumarin.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, add 1.0 g of this compound.
-
Carefully add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.
-
To this mixture, add 1.2 equivalents of ethyl acetoacetate dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully into a beaker containing crushed ice.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure 6-(1H-pyrrol-1-yl)-2H-chromen-2-one.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 60-70°C |
| Purity (after recrystallization) | >98% |
Reaction Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid synthesis. The information is based on established pyrrole synthesis methodologies, primarily the Clauson-Kaas reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Clauson-Kaas pyrrole synthesis.[1][2][3] This reaction involves the condensation of an amine, in this case, 5-amino-2-hydroxybenzoic acid, with 2,5-dimethoxytetrahydrofuran in an acidic medium.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can result from several factors:
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Suboptimal Reaction Conditions: The temperature, solvent, and catalyst concentration may not be ideal for this specific substrate.
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Decomposition of Starting Material or Product: 5-amino-2-hydroxybenzoic acid can be sensitive to high temperatures and strongly acidic conditions, leading to decarboxylation or other side reactions. The pyrrole product itself can also be sensitive to strong acids.
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Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
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Purification Losses: The product may be lost during workup and purification steps.
Q3: I am not seeing any product formation. What could be the issue?
A3: A complete lack of product could be due to:
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Inactive Reagents: The 2,5-dimethoxytetrahydrofuran may have degraded. It is advisable to use freshly opened or properly stored reagent.
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Insufficiently Acidic Conditions: The Clauson-Kaas reaction requires an acid catalyst to proceed.[1][2] The concentration or strength of the acid may be too low.
-
Reaction Temperature is Too Low: The reaction may require heating to overcome the activation energy barrier.
Q4: My final product is discolored. What are the likely impurities?
A4: Discoloration, often appearing as a dark brown or black tarry substance, can be due to polymerization of the pyrrole product or side reactions involving the starting amine. The phenolic hydroxyl group on the starting material is susceptible to oxidation, which can also lead to colored impurities. A patent for compositions containing 5-amino-2-hydroxybenzoic acid indicates that it can degrade to form colored products, including a pyrrole-containing degradant, 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-y]-2-hydroxybenzoic acid, especially in the presence of contaminants like reducing sugars.
Q5: Can I use the Paal-Knorr synthesis instead of the Clauson-Kaas?
A5: Yes, the Paal-Knorr synthesis is a viable alternative.[4][5] It involves the reaction of the same amine (5-amino-2-hydroxybenzoic acid) with a 1,4-dicarbonyl compound. The Clauson-Kaas is often more convenient as 2,5-dimethoxytetrahydrofuran is a stable and commercially available precursor to the required 1,4-dicarbonyl species.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Ineffective hydrolysis of 2,5-dimethoxytetrahydrofuran. | Pre-hydrolyze the 2,5-dimethoxytetrahydrofuran in water before adding the amine. This generates the more reactive succinaldehyde precursor. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. High temperatures can cause decomposition. | |
| Incorrect solvent. | Acetic acid is a common solvent and catalyst. Other options include dioxane or even solvent-free conditions with certain catalysts.[1] | |
| Catalyst is not optimal. | While acetic acid is standard, consider screening other acid catalysts such as silica sulfuric acid or Lewis acids like Sc(OTf)₃ or Zn(OTf)₂ for improved yields under milder conditions. | |
| Formation of Tarry Byproducts | Oxidation of the phenolic starting material. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Polymerization of the pyrrole product. | Avoid excessively high temperatures and prolonged reaction times. Use milder acidic conditions if possible. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous solution during extraction. The carboxylic acid group will be deprotonated at high pH, making the product more water-soluble. Acidify the aqueous layer to precipitate the product. |
| Product co-precipitates with impurities. | Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is often effective. Column chromatography can also be used for purification if needed. | |
| Inconsistent Results | Variable quality of starting materials. | Ensure the purity of 5-amino-2-hydroxybenzoic acid and use high-quality 2,5-dimethoxytetrahydrofuran. |
Data on Reaction Condition Optimization (General Clauson-Kaas Synthesis)
The following table summarizes various catalytic systems and conditions that have been successfully employed for the Clauson-Kaas synthesis of N-substituted pyrroles, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 59-95 | [2] |
| Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | Good to Excellent | [1] |
| Zn(OTf)₂ (5 mol%) | Solvent-free | 70 | Moderate to Excellent | [1] |
| Silica Sulfuric Acid (SSA) | Solvent-free | Not specified | 60-80 | [1] |
| Acetate Buffer | Water | Room Temperature | 89-94 | [2] |
Experimental Protocols
Protocol 1: Classical Clauson-Kaas Synthesis
This protocol is a standard method for the synthesis of N-substituted pyrroles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Modified Clauson-Kaas Synthesis with Milder Conditions
This modified procedure can help to minimize the degradation of sensitive substrates.[2]
-
Hydrolysis: In a separate flask, stir 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in water for a short period to facilitate hydrolysis.
-
Reaction Setup: In the main reaction flask, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in an acetate buffer solution.
-
Reagent Addition: Add the aqueous solution of hydrolyzed 2,5-dimethoxytetrahydrofuran to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup and Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Purification: Wash the product with water and dry under vacuum. Recrystallize if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Side-reaction products in the synthesis of pyrrole-substituted benzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-substituted benzoic acids. The content is designed to address specific issues that may be encountered during experimentation, with a focus on side-reaction products and optimization of synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrrole-substituted benzoic acids?
A1: The most prevalent and versatile method is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminobenzoic acid, to form the desired N-substituted pyrrole.[1][2][3] The reaction is typically catalyzed by an acid.
Q2: What are the common starting materials for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid?
A2: The typical starting materials are 4-aminobenzoic acid and a 1,4-dicarbonyl compound or its synthetic equivalent. A common and convenient precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to form succinaldehyde.
Q3: What is the primary side-reaction of concern in the Paal-Knorr synthesis of pyrrole-substituted benzoic acids?
A3: The major side-reaction is the formation of a furan-substituted benzoic acid.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration to form the furan ring before it can react with the aminobenzoic acid.
Q4: How can the formation of the furan byproduct be minimized?
A4: The key to minimizing furan formation is to control the acidity of the reaction medium. The Paal-Knorr pyrrole synthesis is best conducted under neutral or weakly acidic conditions.[1][3] Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[1][3] Using milder acid catalysts or buffer systems can significantly improve the yield of the desired pyrrole product.
Q5: What are other potential side-products in this synthesis?
A5: Besides furan formation, other potential impurities include:
-
Unreacted starting materials: 4-aminobenzoic acid and the 1,4-dicarbonyl precursor.
-
Polymeric materials: Pyrroles, especially unsubstituted ones, can be prone to polymerization, leading to insoluble, dark-colored materials.
-
Incompletely cyclized intermediates: Depending on the reaction conditions and work-up, it is possible to have small amounts of hemiaminal or imine intermediates remaining.
Q6: How can I purify the final pyrrole-substituted benzoic acid product?
A6: Purification is typically achieved through recrystallization or column chromatography. Given that the product is a carboxylic acid, its solubility will be pH-dependent. This property can be exploited for purification by performing acid-base extractions. For example, the product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired pyrrole product | 1. Incorrect pH: The reaction may be too acidic, favoring furan formation, or too basic, preventing the necessary protonation steps. 2. Low reaction temperature: The reaction may not have sufficient energy to proceed to completion. 3. Decomposition of starting materials or product: Pyrroles can be sensitive to strong acids and prolonged heating. | 1. Optimize pH: Use a weak acid catalyst such as acetic acid. Consider using a buffer system to maintain a mildly acidic pH. Avoid strong mineral acids. 2. Increase temperature: Gently refluxing the reaction mixture is often effective. Monitor the reaction progress by TLC to avoid prolonged heating. 3. Use milder conditions: Employ a milder catalyst and the lowest effective temperature. Ensure the reaction is not heated for an excessive amount of time. |
| Significant amount of furan byproduct detected | Reaction conditions are too acidic (pH < 3). | 1. Reduce acidity: Switch from a strong acid catalyst (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid). 2. Use a Lewis acid catalyst: Consider using a milder Lewis acid which can promote the reaction without a significant drop in pH. 3. Neutral conditions: Some Paal-Knorr reactions can proceed under neutral conditions, albeit at a slower rate. |
| Product is a dark, tarry substance | Polymerization of the pyrrole product. | 1. Work under an inert atmosphere: Pyrroles can be sensitive to air, and working under nitrogen or argon can help prevent oxidative polymerization. 2. Minimize exposure to light and heat: Protect the reaction and the purified product from light and store at a low temperature. 3. Purify promptly: Do not let the crude product sit for extended periods before purification. |
| Presence of unreacted 4-aminobenzoic acid in the product | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Stoichiometry: An excess of the aminobenzoic acid may have been used. | 1. Increase reaction time: Monitor the reaction by TLC until the starting amine is consumed. 2. Adjust stoichiometry: Use a slight excess of the 1,4-dicarbonyl precursor. 3. Purification: Unreacted 4-aminobenzoic acid can be removed during an acidic work-up, as it will be more soluble in the aqueous phase than the product. |
Data Presentation
The following table summarizes the expected products and side-products in the Paal-Knorr synthesis of a pyrrole-substituted benzoic acid. Quantitative yields can vary significantly based on the specific substrates and reaction conditions.
| Reaction Condition | Primary Product | Major Side-Product | Other Potential Byproducts | Expected Yield Range (Primary Product) |
| Weakly Acidic (e.g., acetic acid) | Pyrrole-substituted benzoic acid | Furan-substituted benzoic acid (minor) | Unreacted starting materials, polymeric material | 60-90% |
| Strongly Acidic (e.g., HCl, pH < 3) | Furan-substituted benzoic acid | Pyrrole-substituted benzoic acid (minor) | Polymeric material | < 20% |
| Neutral | Pyrrole-substituted benzoic acid | Minimal side-products | Unreacted starting materials | Variable, often lower than weakly acidic |
Experimental Protocols
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
This protocol describes a general procedure for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid using the Paal-Knorr reaction.
Materials:
-
4-aminobenzoic acid
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 v/v).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
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Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the 4-aminobenzoic acid spot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 4-(1H-pyrrol-1-yl)benzoic acid.
-
Dry the purified product under vacuum.
Characterization:
The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The absence of signals corresponding to the furan byproduct and starting materials should be verified.
Mandatory Visualizations
Caption: Paal-Knorr synthesis of 4-(1H-pyrrol-1-yl)benzoic acid.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships in the synthesis.
References
Optimization of reaction conditions for the N-arylation of pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of pyrrole.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of pyrrole, offering potential causes and solutions based on established literature.
1. Why is my reaction yield consistently low?
Low yields in N-arylation of pyrrole can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
-
Suboptimal Catalyst System: The choice of catalyst and ligand is critical. For copper-catalyzed reactions, catalysts like CuI, Cu₂O, and CuO are commonly used.[1][2][3] The addition of a diamine ligand can significantly improve yields.[1][4] For palladium-catalyzed couplings, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a suitable phosphine ligand (e.g., XPhos, SPhos) is often necessary, especially when using less reactive aryl chlorides.[5][6][7]
-
Incorrect Base or Solvent: The base and solvent play a crucial role in the reaction's success. Strong bases like NaOH or K₃PO₄ are often effective.[2][8] Solvents such as DMSO, DMF, and 1,4-dioxane are frequently employed.[2][9] The optimal combination of base and solvent can be substrate-dependent and may require screening.
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Reaction Temperature and Time: N-arylation reactions, particularly Ullmann-type couplings, can require high temperatures (often >100 °C) and extended reaction times.[10] If your yield is low, consider increasing the temperature or prolonging the reaction time. However, be mindful of potential side reactions at elevated temperatures. Microwave-assisted synthesis can be an effective strategy to reduce reaction times and improve yields.[11][12][13]
-
Poor Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive.[14] If you are using an electron-rich or sterically hindered aryl halide, the reaction may be more challenging and require more forcing conditions or a more active catalyst system.
2. How can I improve the selectivity for N-arylation over C-arylation?
Competition between N-arylation and C-arylation can be a significant issue. Here are some strategies to enhance N-selectivity:
-
Protecting Groups: In some cases, protecting the pyrrole nitrogen with a suitable group can direct arylation to the carbon atoms. Conversely, for N-arylation, the NH proton is moderately acidic (pKa ≈ 17.5) and can be deprotonated by a strong base to form the nucleophilic pyrrolide anion, favoring N-arylation.[15]
-
Ligand and Catalyst Choice: The ligand can influence the regioselectivity of the reaction. For instance, in some rhodium-catalyzed reactions, specific ligands have been shown to favor β-selective C-H arylation.[9] Careful selection of the catalyst and ligand system is therefore crucial for directing the reaction towards the desired N-arylated product.
-
Reaction Conditions: The choice of base can be critical in controlling selectivity. For instance, in certain reactions of N-acylpyrroles, LiN(SiMe₃)₂ promotes an anionic Fries rearrangement (a "pyrrole dance"), while KN(SiMe₃)₂ leads to aroylation of the solvent.[16] This highlights the profound impact of the counter-ion on the reaction pathway.
3. I am observing decomposition of my starting materials or product. What can I do?
Decomposition can be caused by harsh reaction conditions.
-
Lowering the Reaction Temperature: High temperatures can lead to degradation. If you suspect this is happening, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature.[11][13]
-
Using a Milder Base: Some strong bases can cause decomposition. Consider screening milder bases like K₂CO₃ or Cs₂CO₃.[17]
-
Degassing the Reaction Mixture: Oxygen can sometimes interfere with catalytic cycles and lead to side reactions or catalyst deactivation. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic system for the N-arylation of pyrrole?
Both copper- and palladium-based catalysts are widely used. Copper-catalyzed systems, often referred to as Ullmann or Goldberg-type reactions, are traditional methods and have seen significant improvements with the use of ligands like diamines.[1][4][10] Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative, often with milder reaction conditions and broader substrate scope, particularly for less reactive aryl halides like chlorides.[5][6][7]
Q2: Which aryl halide should I use: iodide, bromide, or chloride?
The reactivity of aryl halides generally follows the trend: I > Br > Cl.[14] Aryl iodides are the most reactive and are often used for developing new methodologies. Aryl bromides are also widely applicable. Aryl chlorides are the least reactive and often require more sophisticated and active catalyst systems, such as those developed for the Buchwald-Hartwig amination.[5]
Q3: Can I perform the N-arylation of pyrrole under microwave irradiation?
Yes, microwave-assisted synthesis is a well-established technique for the N-arylation of pyrrole and other heterocycles.[11][12][13] It can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields.[13][18]
Q4: What are the typical solvents and bases used?
Commonly used solvents are polar aprotic solvents like DMSO, DMF, N-methylpyrrolidone (NMP), and 1,4-dioxane.[2][9][10] The choice of base is often crucial and depends on the specific catalytic system and substrates. Frequently used bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[2][8][17]
Q5: Are there any ligand-free conditions available for the N-arylation of pyrrole?
Yes, some protocols for copper-catalyzed N-arylation of pyrrole with aryl iodides have been developed under ligand-free conditions.[2] These methods can offer advantages in terms of cost and ease of purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation of Pyrrole
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | DMEDA | K₃PO₄ | DMF | 110 | - | High | [8] |
| Cu₂O | - | Cs₂CO₃ | DMSO | 110 | - | High | [8] |
| CuI | - | NaOH | DMSO | 110 | - | 77 | [2] |
| CuSO₄ | - | NaOH | DMSO | 110 | - | 80 | [2] |
| CuI (10) | Diamine | K₃PO₄ | Toluene | 110 | 24 | 85-95 | [1][4] |
Table 2: Comparison of Reaction Conditions for Palladium-Catalyzed N-Arylation of Pyrrole
| Pd Source (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/keYPhos (0.8) | keYPhos | - | - | - | - | Wide Range | [5] |
| Pd₂(dba)₃ | XPhos, SPhos, etc. | NaOtBu | Toluene | 80-110 | 2-24 | High | [6][7] |
Experimental Protocols
General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrrole [1][4]
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (0.05 mmol, 5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon or nitrogen. Add pyrrole (1.2 mmol), the aryl halide (1.0 mmol), and the solvent (e.g., toluene, 1.0 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for the required time (typically 24 hours), with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrrole.
Visualizations
Caption: General workflow for the N-arylation of pyrrole.
Caption: Troubleshooting decision tree for low-yield N-arylation.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrole - Wikipedia [en.wikipedia.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Stability issues of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in solution?
A1: The stability of phenolic compounds like this compound in solution is typically influenced by several factors, including:
-
pH: The stability of phenolic compounds can be pH-dependent.[1][2] Acidic conditions often provide a more stable environment for some related compounds.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[1][3][4][5][6] For some benzoic acid derivatives, significant degradation is observed at temperatures above 150-200°C.[3][4][5]
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1][7] Storing solutions in amber vials or in the dark is recommended.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1] Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Metal Ions: The presence of metal ions can catalyze degradation.[1]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound have not been documented in the provided search results, a common degradation pathway for benzoic acid derivatives under thermal stress is decarboxylation, leading to the formation of the corresponding phenol.[3][4][5] For this compound, this would hypothetically result in the formation of 4-(1H-pyrrol-1-yl)phenol. Other potential degradation pathways could involve oxidation of the phenol or pyrrole ring.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can separate the parent compound from its degradation products, allowing for the quantification of the parent compound's concentration over time.
Troubleshooting Guide
This guide addresses common issues encountered when working with solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution changes color (e.g., turns yellow/brown) | Oxidation or degradation of the compound. | - Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C).- Protect solutions from light by using amber vials or covering with aluminum foil.- De-gas solvents and store solutions under an inert atmosphere. |
| Precipitate forms in the solution | Poor solubility or degradation leading to insoluble products. | - Ensure the solvent is appropriate for the desired concentration.- Consider adjusting the pH of the solution to improve solubility.- Filter the solution before use if a precipitate is observed. |
| Loss of biological activity or inconsistent experimental results | Degradation of the compound. | - Perform a stability study to determine the rate of degradation under your experimental conditions.- Prepare fresh solutions for each experiment.- Re-evaluate storage and handling procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method like RP-HPLC with UV detection.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Data Presentation
The following table provides a hypothetical summary of a stability study for this compound in a buffered aqueous solution (pH 7.4) at different temperatures.
| Temperature | Time (hours) | Concentration (% of initial) |
| 4°C | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.8 | |
| 25°C (Room Temp) | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| 72 | 86.5 | |
| 37°C | 0 | 100 |
| 24 | 88.3 | |
| 48 | 78.1 | |
| 72 | 69.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Troubleshooting Decision Tree for Solution Instability
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation that may lead to lower-than-expected biological activity.
Frequently Asked Questions (FAQs)
Q1: My synthesized benzoic acid derivative shows significantly lower bioactivity than predicted. What are the most common initial troubleshooting steps?
A1: When encountering low bioactivity, a systematic approach is crucial. Begin by verifying the structural integrity and purity of your synthesized compound. Subsequently, scrutinize your experimental assay conditions, as factors such as compound solubility and stability can significantly impact results. Finally, re-evaluate the biological hypothesis and the specific assay's suitability for your target.
Q2: How can I be certain that the compound I synthesized is correct and pure?
A2: Comprehensive analytical characterization is non-negotiable. Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and identifying the presence of any impurities.[1][2][3]
Q3: Could residual solvents or reagents from the synthesis be affecting my bioassay?
A3: Absolutely. Even trace amounts of residual solvents, unreacted starting materials, or catalysts can interfere with biological assays, leading to inaccurate readings or direct toxicity to cells, thus masking the true activity of your compound.[4] It is imperative to ensure their removal through rigorous purification and to verify their absence via appropriate analytical methods like Gas Chromatography (GC) for volatile solvents.
Q4: My compound has poor solubility in aqueous media. How can this affect my results and how can I address it?
A4: Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays. If the compound precipitates in the assay medium, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency. To address this, you can try using a co-solvent like Dimethyl Sulfoxide (DMSO) at a low, non-toxic concentration (typically <0.5%), or explore formulation strategies such as encapsulation or the use of solubility-enhancing excipients.
Q5: How does the pH of my assay buffer impact the activity of a benzoic acid derivative?
A5: The pH of the assay buffer can significantly influence the ionization state of the carboxylic acid group on your benzoic acid derivative. This, in turn, can affect its solubility, cell permeability, and interaction with the biological target. It is crucial to maintain a stable and appropriate pH throughout your experiment and to consider how the pKa of your compound relates to the physiological pH of the assay system.
Troubleshooting Guides
Guide 1: Issues Related to Compound Identity and Purity
This guide will help you troubleshoot problems related to the chemical integrity of your synthesized benzoic acid derivative.
| Problem | Potential Cause | Recommended Action |
| Low or No Bioactivity | Incorrect chemical structure. | Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Compare the obtained spectra with the expected data. |
| Presence of impurities. | Assess purity using HPLC. A purity level of >95% is generally recommended for biological screening. If impurities are detected, identify them if possible (e.g., using LC-MS) and perform further purification. | |
| Compound degradation. | Benzoic acid derivatives can be susceptible to degradation under certain conditions (e.g., light, temperature, pH). Re-analyze the compound's purity before each experiment, especially if it has been stored for an extended period. | |
| Inconsistent Results Between Batches | Batch-to-batch variability in purity. | Implement stringent quality control for each new batch. Compare the HPLC profiles and NMR spectra of different batches to ensure consistency. |
Illustrative Case Study: Impact of Impurity on Bioactivity
A hypothetical case study is presented below to illustrate how an impurity can drastically affect the measured bioactivity of a synthesized benzoic acid derivative targeting a specific kinase.
| Compound | Purity (%) | Impurity A (%) | Kinase Inhibition IC₅₀ (µM) |
| Batch 1 | 99.5 | <0.1 | 1.2 |
| Batch 2 | 91.2 | 8.5 (Unreacted Starting Material) | 15.8 |
| Batch 3 | 96.0 | 3.7 (Side-product) | 5.4 |
| Batch 4 (Repurified Batch 2) | 99.2 | 0.3 | 1.5 |
As shown in the table, the presence of impurities significantly increased the IC₅₀ value, indicating lower potency. Rigorous purification is essential for obtaining reliable bioactivity data.
Guide 2: Issues Related to Bioassay Performance
This guide focuses on troubleshooting common problems encountered during the execution of biological assays.
| Problem | Potential Cause | Recommended Action |
| High Variability Between Replicates | Inconsistent cell seeding or compound addition. | Ensure proper cell counting and even distribution in multi-well plates. Use calibrated pipettes and consistent pipetting techniques. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, or fill them with a blank medium to maintain a more uniform environment. | |
| Poor Signal-to-Noise Ratio | Suboptimal assay conditions. | Optimize incubation times, reagent concentrations, and detection parameters. |
| High background signal. | This can be due to non-specific binding of reagents or autofluorescence of the compound. Run appropriate controls, including wells with compound but no cells, and wells with cells and vehicle only. | |
| Unexpected Cytotoxicity | Compound toxicity at the tested concentrations. | Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your compound. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses. |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Hydroxybenzoic Acid Derivative
This protocol provides a general method for the synthesis of a 4-hydroxybenzoic acid derivative via esterification.
-
Dissolution: Dissolve 4-hydroxybenzoic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Protocol 2: HPLC Purification of a Benzoic Acid Derivative
This protocol outlines a general reverse-phase HPLC method for the purification of a synthesized benzoic acid derivative.
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of two solvents:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient: Run a linear gradient from a low percentage of Solvent B to a high percentage over a set period (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized for the specific compound.
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. It may be necessary to perform a lyophilization step to obtain the final solid product.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol describes the use of the MTT assay to evaluate the effect of a synthesized compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzoic acid derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Visualizations
Troubleshooting Workflow for Low Bioactivity
Caption: A stepwise guide to troubleshooting low bioactivity.
Simplified MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK pathway by a benzoic acid derivative.
NF-κB Signaling Pathway and Potential Inhibition
Caption: Inhibition of the NF-κB pathway by a benzoic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. STUDY OF RELATED IMPURITIES PROFILE BY HPLC: CASE OF FIVE SAMPLES OF FLUCONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT [bpsa.journals.ekb.eg]
- 3. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(4-acetylphenyl)morpholine (CAS 53242-70-9)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4-(4-acetylphenyl)morpholine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-(4-acetylphenyl)morpholine via two common methods: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between an aryl halide and morpholine. However, several side reactions can lead to impurities.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
Troubleshooting Table: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. | 1a. Use a fresh batch of palladium precursor and ligand. 1b. Consider using a pre-catalyst to ensure the formation of the active catalytic species.[1] 1c. Ensure the reaction is performed under strictly inert conditions (N₂ or Argon). |
| 2. Inappropriate ligand for the aryl halide. | 2a. For aryl chlorides, more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) are often required.[1] 2b. Screen different ligands to find the optimal one for your specific substrate. | |
| 3. Insufficiently strong base. | 3a. Sodium tert-butoxide (NaOtBu) is a common and effective base. If using a weaker base like K₂CO₃, a higher reaction temperature or longer reaction time may be necessary.[2] | |
| Formation of Acetophenone (hydrodehalogenation) | 1. Presence of water or other protic sources. | 1a. Use anhydrous solvents and reagents. 1b. Ensure the inert gas is dry. |
| 2. Inefficient reductive elimination from the Pd-amido complex. | 2a. Optimize the ligand-to-metal ratio. 2b. A change in ligand might favor the desired reductive elimination pathway. | |
| Formation of 4,4'-diacetylbiphenyl (homo-coupling of aryl halide) | 1. Slow reaction with the amine. | 1a. Increase the concentration of morpholine. 1b. A more active catalyst system (different ligand or palladium source) might be needed. |
| Presence of dark, insoluble palladium black | 1. Catalyst decomposition. | 1a. Ensure the reaction temperature is not too high. 1b. Use a ligand that provides a more stable catalytic complex. 1c. Degas the solvent thoroughly to remove oxygen. |
| Difficult purification | 1. Residual palladium catalyst in the product. | 1a. After the reaction, consider a workup with a thiol-functionalized resin or an aqueous solution of a sulfur-containing compound (e.g., sodium thiosulfate) to scavenge palladium. |
| 2. Co-elution of impurities during chromatography. | 2a. Optimize the solvent system for column chromatography. 2b. Consider crystallization as a final purification step. |
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This method is often employed when the aryl halide is activated by an electron-withdrawing group, such as the acetyl group in 4'-fluoroacetophenone.
Diagram of the SNAr Workflow
References
Enhancing the reaction rate for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Paal-Knorr or Clauson-Kaas reaction, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with an amine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (Brønsted or Lewis) may be old, hydrated, or of insufficient strength. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Poor Quality Starting Materials: 5-amino-2-hydroxybenzoic acid may be oxidized, or the 1,4-dicarbonyl precursor (e.g., 2,5-dimethoxytetrahydrofuran) may have decomposed. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 5. Presence of Water: For some Lewis acid-catalyzed reactions, water can deactivate the catalyst. | 1. Use a fresh or properly stored catalyst. Consider using a stronger acid catalyst, but be mindful of potential side reactions. For instance, various Lewis acids like Sc(OTf)₃ or iodine have been shown to be effective. 2. Gradually increase the reaction temperature in increments of 10°C. Microwave irradiation can also be a highly effective method to accelerate the reaction. 3. Check the purity of starting materials by techniques like NMR or melting point analysis. 5-amino-2-hydroxybenzoic acid can be sensitive to air and light. 4. Ensure accurate measurement of reactants. A slight excess of the amine component is sometimes used. 5. Conduct the reaction under anhydrous conditions using dried solvents and glassware. |
| Formation of Dark-Colored Byproducts (Tar) | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials or the product, especially with a phenol-containing substrate. 2. Strongly Acidic Conditions: Harsh acidic conditions can promote side reactions. 3. Oxidation: 5-amino-2-hydroxybenzoic acid is susceptible to oxidation, which can be accelerated by heat and acid. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder acid catalyst or a lower concentration of the acid. Heterogeneous catalysts can sometimes offer better selectivity. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 3. Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. 2. Add a fresh portion of the catalyst. 3. Choose a solvent in which both reactants are more soluble at the reaction temperature. For example, acetic acid or dioxane are commonly used. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have similar solubility to the byproducts or unreacted starting materials. 2. Emulsion Formation during Workup: The presence of acidic and basic functionalities can lead to emulsions during aqueous extraction. | 1. Utilize column chromatography with a suitable solvent system to separate the product. Recrystallization from an appropriate solvent can also be effective. 2. Use brine (saturated NaCl solution) to break up emulsions during extraction. Adjusting the pH carefully can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Paal-Knorr synthesis or its variation, the Clauson-Kaas synthesis.[1][2] This involves the reaction of 5-amino-2-hydroxybenzoic acid with a 1,4-dicarbonyl compound or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[3][4]
Q2: How can I increase the reaction rate?
A2: Several strategies can be employed to enhance the reaction rate:
-
Catalyst Choice: Using a more efficient catalyst can significantly speed up the reaction. While traditional Brønsted acids like acetic acid work, Lewis acids such as Sc(OTf)₃, InCl₃, or iodine can be more effective.[4] Heterogeneous catalysts also offer advantages in terms of reusability and sometimes milder reaction conditions.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Paal-Knorr and Clauson-Kaas reactions, often from hours to minutes.[5][6]
-
Solventless Conditions: In some cases, running the reaction neat (without a solvent) can increase the concentration of reactants and accelerate the reaction.[5]
-
Temperature: Increasing the reaction temperature will generally increase the rate, but this must be balanced against the potential for byproduct formation.
Q3: What are the typical starting materials for this synthesis?
A3: The key starting materials are:
-
Amine: 5-amino-2-hydroxybenzoic acid (also known as 5-aminosalicylic acid).
-
1,4-Dicarbonyl Source: 2,5-hexanedione is a common 1,4-diketone. A more frequently used and often more reactive precursor is 2,5-dimethoxytetrahydrofuran, which generates the required dicarbonyl species in situ under acidic conditions.[3][4]
Q4: What are potential side reactions to be aware of?
A4: Potential side reactions include:
-
Oxidation: The aminophenol moiety of 5-amino-2-hydroxybenzoic acid is susceptible to oxidation, which can lead to the formation of colored impurities.[7][8]
-
Polymerization: Under harsh acidic conditions or at high temperatures, polymerization of the starting materials or the pyrrole product can occur, leading to tar formation.
-
Furan Formation: In the Paal-Knorr synthesis, if the reaction conditions are too acidic (e.g., pH < 3) and water is present, the 1,4-dicarbonyl compound can self-condense to form a furan byproduct instead of reacting with the amine.[9]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Quantitative Data Summary
The following table summarizes various catalytic systems used in Paal-Knorr and Clauson-Kaas type reactions for the synthesis of N-substituted pyrroles, which can be adapted for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | Several hours | 59-95 | [3] |
| Iodine (I₂) | Solvent-free (Microwave) | - | 5 min | High | [5] |
| Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | Not specified | Good to Excellent | [4] |
| MgI₂ etherate (10 mol%) | Acetonitrile | 80 | Not specified | 62-98 | [4] |
| Nicotinamide | 1,4-Dioxane | Reflux | Not specified | 63-77 | [4] |
| L-(+)-tartaric acid-choline chloride | Deep Eutectic Solvent | Not specified | Not specified | 75-95 | [3] |
| None (in water) | Water (Microwave) | - | 10-30 min | 12-74 | [4][6] |
| None (in acetic acid) | Acetic Acid (Microwave) | - | 10-30 min | 59-96 | [4][6] |
Experimental Protocols
Protocol 1: Classical Clauson-Kaas Synthesis with Acetic Acid
This protocol is a standard method for the synthesis of N-aryl pyrroles.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Addition of Dicarbonyl Source: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis with a Lewis Acid Catalyst
This protocol offers a significant enhancement in reaction rate.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 5-amino-2-hydroxybenzoic acid (1 equivalent), 2,5-dimethoxytetrahydrofuran (1.1 equivalents), and a catalytic amount of a Lewis acid (e.g., iodine, 10 mol%).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.
-
Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate.
-
Washing: Wash the organic solution with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Reaction Pathway
Caption: Paal-Knorr synthesis pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yield.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Bioactivity Analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid and its analogs, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for crucial bioassays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound is a unique chemical scaffold that combines the structural features of salicylic acid and pyrrole, two moieties with known biological significance.[1] This hybrid structure has garnered interest in medicinal chemistry for its potential as a versatile building block in the synthesis of novel therapeutic agents.[1] Derivatives of this core structure have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the carboxylic acid, hydroxyl group, and the pyrrole ring allows for diverse chemical modifications, making it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.[1]
Quantitative Bioactivity Data
Table 1: Cytotoxicity of Structurally Related Pyrrole and Benzoic Acid Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (Ligand C15) | HT29 (Colon) | >1000 | [2] |
| Mn(C15)Cl2MeOH (Complex 1) | A549 (Lung) | 794.37 | [2] |
| Mn(C15)Cl2MeOH (Complex 1) | HT29 (Colon) | 654.31 | [2] |
| Ni(C15)Cl2MeOH (Complex 3) | HT29 (Colon) | 1064.05 | [2] |
| Benzoic Acid | PC3 (Prostate) | >670 | [3] |
| Benzoic Acid | HeLa (Cervical) | >670 | [3] |
| Benzoic Acid | HUH7 (Liver) | >670 | [3] |
| Benzoic Acid | CaCO2 (Colon) | >670 | [3] |
| Benzoic Acid | HT29 (Colon) | >670 | [3] |
| Benzoic Acid | SW48 (Colon) | >670 | [3] |
| Benzoic Acid | MG63 (Bone) | 85.54 | [3] |
| Benzoic Acid | A673 (Bone) | >670 | [3] |
| Benzoic Acid | 2A3 (Pharyngeal) | >670 | [3] |
| Benzoic Acid | CRM612 (Lung) | 103.3 | [3] |
Note: The presented data is for structurally related compounds and not direct analogs of this compound. Direct comparison should be made with caution. The bioactivity of the core compound and its direct derivatives requires further experimental investigation.
Experimental Protocols
The following section details a standard protocol for determining the cytotoxic activity of novel compounds, such as this compound analogs, using the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a negative control (untreated cells).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The bioactivity of pyrrole-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. While the specific pathways affected by this compound analogs are yet to be fully elucidated, related compounds have been shown to interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
Hypothesized Experimental Workflow for Investigating Mechanism of Action
The following diagram illustrates a potential experimental workflow to investigate the molecular mechanism of action of bioactive this compound analogs.
Caption: A proposed workflow for the identification and mechanistic evaluation of bioactive analogs.
Potential Signaling Pathways Modulated by Pyrrole-Containing Compounds
The following diagrams illustrate the general architecture of the NF-κB and MAPK signaling pathways, which are potential targets for this compound analogs.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Caption: The MAPK/ERK signaling cascade, a key regulator of cell proliferation.
Conclusion and Future Directions
The unique structural combination of a salicylic acid backbone with a pyrrole moiety in this compound and its analogs presents a promising avenue for the development of novel therapeutic agents. While preliminary data on related compounds suggest potential anticancer activity, a systematic investigation into the bioactivity of a focused library of these analogs is warranted. Future research should concentrate on synthesizing a diverse range of analogs and conducting comprehensive in vitro and in vivo studies to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential clinical candidates. The experimental protocols and hypothesized pathways presented in this guide offer a foundational framework for such future investigations.
References
- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid's Chemical Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis framework for validating the chemical structure of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.
This document outlines the expected ¹H and ¹³C NMR spectral data for this compound against which experimental data can be compared. A detailed experimental protocol for acquiring high-quality NMR spectra is also provided, alongside a logical workflow for the validation process.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on the analysis of structurally similar compounds, including salicylic acid and N-aryl pyrrole derivatives.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.0 - 7.2 | d | ~8.5 |
| H-4 | ~7.5 - 7.7 | dd | ~8.5, 2.5 |
| H-6 | ~7.9 - 8.1 | d | ~2.5 |
| H-2', H-5' (Pyrrole α-H) | ~7.1 - 7.3 | t | ~2.2 |
| H-3', H-4' (Pyrrole β-H) | ~6.2 - 6.4 | t | ~2.2 |
| -OH | ~10.0 - 12.0 | br s | - |
| -COOH | ~11.0 - 13.0 | br s | - |
d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~118 - 120 |
| C-2 | ~158 - 162 |
| C-3 | ~116 - 118 |
| C-4 | ~124 - 126 |
| C-5 | ~130 - 132 |
| C-6 | ~121 - 123 |
| C-2', C-5' (Pyrrole α-C) | ~119 - 121 |
| C-3', C-4' (Pyrrole β-C) | ~110 - 112 |
| -COOH | ~170 - 175 |
Experimental Protocol for NMR Analysis
This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectra.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Commonly used internal standards include tetramethylsilane (TMS), which is set to 0.00 ppm.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Compare the experimental data with the predicted values to validate the chemical structure.
Workflow for Structural Validation by NMR
The following diagram illustrates the logical workflow for validating the chemical structure of a compound using NMR spectroscopy.
References
Comparing the efficacy of different synthetic routes to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the most plausible synthetic routes for the preparation of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. While specific experimental data for the direct synthesis of this molecule is limited in publicly available literature, this document outlines two primary, well-established methodologies: the Paal-Knorr synthesis and the Clauson-Kaas reaction. The comparison is based on the general principles of these reactions and data from analogous transformations.
Executive Summary
The synthesis of this compound primarily involves the formation of the pyrrole ring by reacting 5-aminosalicylic acid with a suitable four-carbon building block. The two most effective methods for this transformation are the Paal-Knorr synthesis, utilizing a 1,4-dicarbonyl compound, and the Clauson-Kaas reaction, which employs a furan derivative like 2,5-dimethoxytetrahydrofuran. Both methods have distinct advantages and disadvantages concerning reaction conditions, substrate scope, and potential yield.
Synthetic Route Comparison
| Parameter | Paal-Knorr Synthesis | Clauson-Kaas Reaction |
| Starting Materials | 5-Aminosalicylic acid, 1,4-dicarbonyl compound (e.g., succinaldehyde, 2,5-hexanedione) | 5-Aminosalicylic acid, 2,5-dimethoxytetrahydrofuran |
| Reaction Conditions | Typically requires acidic or neutral conditions, often with heating.[1] A variety of catalysts, including protic acids, Lewis acids, and solid-supported acids, can be employed.[2] | Generally requires acidic conditions, often in a protic solvent like acetic acid or in the presence of an acid catalyst.[3][4] Milder, buffered conditions have also been developed. |
| Potential Advantages | Versatile with respect to the 1,4-dicarbonyl component, allowing for the introduction of substituents on the pyrrole ring.[5] The reaction can often be performed under relatively mild conditions. | The pyrrole-forming reagent, 2,5-dimethoxytetrahydrofuran, is commercially available and easy to handle. The reaction is known to be high-yielding for a variety of amines.[3] |
| Potential Disadvantages | The required 1,4-dicarbonyl compounds may not be readily available and could require separate synthesis. Side reactions, such as furan formation, can occur under strongly acidic conditions.[1] | The reaction is generally limited to the formation of N-substituted pyrroles without substituents on the pyrrole ring itself. The starting material, 2,5-dimethoxytetrahydrofuran, can be sensitive to strong acids and heat. |
| Estimated Yield | Moderate to high, depending on the specific substrates and conditions. Yields above 60% are common for the Paal-Knorr synthesis of pyrroles in general.[2] | Generally high. Analogous reactions with various anilines report yields in the range of 59-95%.[3] |
| Purity and Side Products | Purity can be affected by the formation of furan by-products and unreacted starting materials. Purification is typically achieved by crystallization or chromatography. | The primary side product is methanol. Purification is often straightforward, involving crystallization of the product. |
Experimental Protocols (Proposed)
As specific literature procedures for the target molecule are unavailable, the following are proposed experimental protocols based on established methodologies for similar compounds.
Route 1: Paal-Knorr Synthesis
This proposed protocol is based on the general procedure for the Paal-Knorr synthesis of N-aryl pyrroles.
Materials:
-
5-Aminosalicylic acid
-
2,5-Hexanedione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5-aminosalicylic acid (1 equivalent) in a minimal amount of a 1:1 mixture of ethanol and glacial acetic acid.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Clauson-Kaas Reaction
This proposed protocol is adapted from standard Clauson-Kaas reaction conditions.[3][4]
Materials:
-
5-Aminosalicylic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
Procedure:
-
Suspend 5-aminosalicylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Paal-Knorr synthesis of the target compound.
Caption: Clauson-Kaas reaction for the target compound.
Conclusion
Both the Paal-Knorr synthesis and the Clauson-Kaas reaction represent viable and effective methods for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. For a straightforward synthesis of the unsubstituted pyrrole, the Clauson-Kaas reaction may be preferred due to the commercial availability of 2,5-dimethoxytetrahydrofuran and its generally high yields. The Paal-Knorr synthesis offers greater flexibility for creating derivatives with substituents on the pyrrole ring. It is recommended that both routes be explored and optimized on a small scale to determine the most efficient method for a specific application. Further research to delineate the precise reaction conditions and yields for the synthesis of this specific molecule would be highly valuable to the scientific community.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison Guide: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid and its Precursors
This guide provides a detailed spectroscopic comparison of the synthetic product, 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, with its precursors, salicylic acid and 4-aminophenol. The analysis is based on Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural transformations that occur during synthesis.
Logical Synthesis Pathway
The formation of this compound from its precursors involves the incorporation of a pyrrole ring onto the salicylic acid backbone, derived from the amine functionality of 4-aminophenol. This transformation results in a more complex molecular structure with distinct spectroscopic features.
Figure 1. Logical relationship from precursors to the final product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The comparison of the spectra reveals the disappearance of the amine (N-H) stretches from 4-aminophenol and the appearance of new bands corresponding to the pyrrole ring in the final product. The characteristic peaks of the carboxylic acid and hydroxyl groups from salicylic acid are retained, though their positions may shift due to the new electronic environment.
| Functional Group | Salicylic Acid (cm⁻¹) | 4-Aminophenol (cm⁻¹) | This compound (Expected, cm⁻¹) |
| O-H Stretch (Phenolic) | 3233 (Broad)[1] | 3342-3640[2][3] | ~3200-3400 (Broad) |
| O-H Stretch (Carboxylic) | 3000-2830 (Broad) | N/A | ~3000-2800 (Broad) |
| N-H Stretch (Amine) | N/A | 3342 / 3282[3] | N/A (Disappears) |
| C-H Stretch (Aromatic) | 3004-2999 | ~3050 | ~3100 (Pyrrole), ~3050 (Benzene) |
| C=O Stretch (Carboxylic) | 1670-1652[1] | N/A | ~1680-1660 |
| C=C Stretch (Aromatic) | 1612-1558[1] | 1612[2] | ~1610, 1580 |
| C-N Stretch | N/A | 1385-1384[3] | ~1350-1300 |
| C-O Stretch | ~1300-1200 | ~1250 | ~1300-1200 |
Analysis: The key changes confirming the reaction are the loss of the characteristic N-H stretching vibrations from 4-aminophenol and the appearance of C-H stretching bands around 3100 cm⁻¹ typical for pyrrole rings. The persistence of the broad O-H and sharp C=O stretches confirms the retention of the salicylic acid moiety.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of hydrogen atoms. The synthesis of the product results in a more complex spectrum, showing signals for the protons on both the salicylic acid ring and the newly formed pyrrole ring.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Salicylic Acid (in DMSO-d₆) | ~13.0 (s, 1H), 11.5 (s, 1H), 7.82 (d, 1H), 7.52 (t, 1H), 6.96 (d, 1H), 6.92 (t, 1H)[4] | -COOH, -OH, Ar-H, Ar-H, Ar-H, Ar-H |
| 4-Aminophenol (in DMSO-d₆) | ~8.5 (s, 1H), 6.5-6.6 (m, 4H), 4.5 (s, 2H)[5] | -OH, Ar-H, -NH₂ |
| This compound (Predicted) | ~13.0 (s, 1H), ~11.0 (s, 1H), ~7.9 (d, 1H), ~7.6 (dd, 1H), ~7.2 (t, 2H), ~7.0 (d, 1H), ~6.3 (t, 2H)[6] | -COOH, -OH, Ar-H (H6), Ar-H (H4), Pyrrole α-H (H2', H5'), Ar-H (H3), Pyrrole β-H (H3', H4')[6] |
Analysis: The spectrum of the product is distinguished by the appearance of two new triplet signals corresponding to the α- and β-protons of the pyrrole ring.[6] The aromatic region for the salicylic acid moiety changes from a four-proton system to a three-proton ABC-type splitting pattern, confirming substitution at the 5-position. The disappearance of the broad amine (-NH₂) signal from 4-aminophenol is another key indicator of successful synthesis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The introduction of the pyrrole ring extends the conjugated π-system, which is expected to cause a bathochromic (red) shift in the maximum absorbance wavelength (λmax) compared to the precursors.
| Compound | λmax (nm) | Solvent |
| Salicylic Acid | 234, 302[7] | Methanol/Water |
| 4-Aminophenol | 218, 272[8] | Acidic Mobile Phase |
| This compound (Predicted) | > 310 nm | Methanol/Ethanol |
Analysis: Salicylic acid shows two primary absorption bands.[7] 4-aminophenol also has distinct absorption maxima.[8] The product, with its extended conjugation between the benzene and pyrrole rings, is predicted to absorb at a longer wavelength (a shift to the red end of the spectrum) than either precursor, indicating the formation of a new, larger chromophore.
Experimental Protocols
FT-IR Spectroscopy
-
Methodology: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
Instrumentation: A Perkin-Elmer Paragon 500 FT-IR spectrometer or equivalent.[9]
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum is recorded in the range of 4000 to 450 cm⁻¹.[9] A background spectrum of the pure KBr pellet or empty ATR crystal is taken prior to sample analysis for correction.
¹H NMR Spectroscopy
-
Methodology: One-dimensional proton NMR.
-
Instrumentation: A 300 MHz or 500 MHz NMR spectrometer (e.g., Bruker, Varian).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The spectrum is acquired after shimming the magnetic field. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Methodology: UV-Visible Absorption Spectrophotometry.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the sample is prepared by dissolving a known mass in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻³ M. This solution is then serially diluted to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200 to 800 nm. A cuvette containing the pure solvent is used as a blank to zero the spectrophotometer. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - The H NMR analysis of the hydrogens in salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to offer a comprehensive overview of their respective performance characteristics, supported by illustrative experimental data, to aid in method selection and cross-validation efforts.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of assessing the equivalency of two or more analytical methods to ensure that they produce comparable and reliable results.[1] This is a critical step when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques need to be correlated.[2] The goal is to demonstrate that any differences in the results are within acceptable limits, thereby ensuring the consistency and integrity of the analytical data.[3]
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. Below is a summary of typical performance data for RP-HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of a compound structurally similar to this compound.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 ng/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 ng/mL | ~1 µg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex matrices such as plasma or tissue extracts.[4]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI negative.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required, followed by evaporation and reconstitution in the mobile phase.[5]
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in pure form or in simple solutions where interfering substances are not present.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm).
-
Procedure: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Hypothetical Signaling Pathway Involvement
While the specific biological role of this compound is not extensively documented, as a derivative of salicylic acid, it could potentially modulate inflammatory pathways. The diagram below illustrates a simplified hypothetical signaling pathway where such a compound might exert its effects.
Caption: A hypothetical signaling pathway showing the potential inhibitory action of the compound.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. RP-HPLC offers a balance of performance and cost for routine analysis. LC-MS/MS is the method of choice for high sensitivity and selectivity in complex matrices. UV-Vis spectrophotometry provides a simple and rapid, though less specific, alternative for straightforward applications. Cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms and laboratories. The provided protocols and performance data serve as a foundation for developing and validating robust analytical procedures for this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ej-eng.org [ej-eng.org]
- 3. ej-eng.org [ej-eng.org]
- 4. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies
The unique structure of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, which combines a salicylic acid backbone with a pyrrole heterocycle, presents a versatile scaffold for the development of novel therapeutic agents.[1] Researchers have explored derivatives of this and similar compounds for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A crucial aspect of modern drug discovery is the integration of computational (in silico) and laboratory-based (in vitro) studies to efficiently identify and optimize lead compounds.
The Synergy of In Silico and In Vitro Approaches
In silico methods, such as molecular docking, provide rapid and cost-effective predictions of how a compound might interact with a biological target, typically a protein or enzyme.[1] These computational models help to prioritize candidates for synthesis and further testing. Subsequently, in vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or cell culture), are used to validate these predictions and quantify the biological activity of the synthesized compounds. This synergistic workflow accelerates the drug discovery process.
Figure 1: A generalized workflow illustrating the integration of in silico screening and in vitro evaluation in drug discovery.
Data Presentation: A Comparative Table Framework
To facilitate a direct comparison between computational predictions and experimental results, quantitative data should be organized into a structured table. Below is a template that can be populated with data from future studies on this compound derivatives.
| Derivative ID | Modification on Parent Scaffold | In Silico Data (e.g., Docking Score in kcal/mol) | In Vitro Activity (e.g., IC50 in µM) | Target Protein/Cell Line |
| Comp-01 | R = H | - | - | - |
| Comp-02 | R = CH3 | - | - | - |
| Comp-03 | R = Cl | - | - | - |
| Comp-04 | R = OCH3 | - | - | - |
This table is a template and does not contain experimental data as no direct comparative studies were found.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Based on studies of related compounds, the following are representative protocols for in silico and in vitro evaluations.
In Silico Molecular Docking
Molecular docking studies are performed to predict the binding mode and affinity of a ligand (the derivative) to the active site of a target protein.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (PDB). The structures of the this compound derivatives are drawn using chemical drawing software and optimized for their three-dimensional conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the active site of the protein in various orientations and conformations.
-
Scoring and Analysis: The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow the metabolic conversion of MTT into formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway Visualization
The biological activity of a compound is often exerted through its modulation of specific cellular signaling pathways. For instance, many anticancer drugs target pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by active derivatives.
Figure 2: A diagram of a hypothetical MAP Kinase signaling pathway that could be a target for anticancer derivatives.
Conclusion
The integration of in silico and in vitro studies is a powerful strategy in the quest for new therapeutic agents. While specific comparative data for this compound derivatives remains to be published, the framework and methodologies outlined here provide a clear path for future research in this area. The synthesis and evaluation of a library of these derivatives, with a systematic comparison of their predicted and measured activities, will be instrumental in unlocking their full therapeutic potential.
References
Performance Benchmarking of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid-Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance overview of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid as a versatile ligand in several key research applications. Due to the limited availability of direct benchmarking studies on this specific molecule, this guide draws comparisons from data on its core components—salicylic acid and pyrrole derivatives—to provide a comprehensive performance projection. The data presented herein is intended to serve as a foundational resource for evaluating its potential in metal chelation, antioxidant, anti-inflammatory, and cytotoxic applications.
Metal Chelation Performance
The structure of this compound, featuring a salicylic acid backbone, suggests a strong potential for metal chelation. The carboxylate and adjacent hydroxyl group form a bidentate chelation site. The stability of metal complexes is a critical performance indicator for applications in catalysis, bioinorganic chemistry, and as therapeutic agents for metal overload.
Comparative Stability Constants of Related Ligands
The following table summarizes the stability constants (log K) for metal complexes of salicylic acid, providing a baseline for the expected chelation strength of this compound. The presence of the pyrrole group may influence the electronic properties and steric hindrance of the binding site, potentially altering these values.
| Metal Ion | Ligand | Log K1 | Log K2 | Solvent System | Reference |
| Cu(II) | Acetylsalicylic Acid | - | - | 70% DMF - 30% Water | [1] |
| Zn(II) | Acetylsalicylic Acid | - | - | 70% DMF - 30% Water | [1] |
| Fe(III) | Salicylhydroxamic Acid | 3.77 | - | Aqueous | [2] |
| Co(II) | Salicylhydroxamic Acid | 3.72 | - | Aqueous | [2] |
| Cu(II) | Salicylhydroxamic Acid | 3.15 | - | Aqueous | [2] |
| Fe(III) | Salicylic Acid | - | - | 0.5 M background electrolyte | [3][4] |
| Fe(III) | Sulfosalicylic Acid | - | - | 0.5 M background electrolyte | [3][4] |
| Fe(III) | 4-Aminosalicylic Acid | - | - | 0.5 M background electrolyte | [3][4] |
Experimental Protocol: UV-Vis Spectrophotometric Determination of Metal Chelation
A common method to determine the stoichiometry and stability constants of metal-ligand complexes is through UV-Vis spectrophotometry.
Objective: To determine the metal-ligand binding ratio and stability constant.
Materials:
-
This compound
-
Metal salt solution (e.g., CuSO₄, FeCl₃) of known concentration
-
Buffer solution to maintain constant pH
-
UV-Vis Spectrophotometer
Procedure (Job's Method of Continuous Variation):
-
Prepare equimolar stock solutions of the ligand and the metal salt.
-
Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant can be calculated from the absorbance data.[2]
Antioxidant Activity
The phenolic hydroxyl group in the salicylic acid moiety and the aromatic pyrrole ring suggest that this compound may possess antioxidant properties by acting as a radical scavenger.
Comparative Antioxidant Activity (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) values for the antioxidant activity of salicylic acid and various pyrrole derivatives from different assays. Lower IC50 values indicate higher antioxidant activity.
| Compound/Derivative | Assay | IC50 (µM) | Cell Line/System | Reference |
| Salicylic Acid treated Saposhnikovia divaricata | DPPH | ~15.5 (as 5.24 µg/mL) | - | [5] |
| Salicylic Acid treated Saposhnikovia divaricata | ABTS | ~6.9 (as 2.35 µg/mL) | - | [5] |
| Salicylic Acid Conjugated Dihydropyrazoline | DPPH | 71 - 104 | - | |
| Pyrrole Derivatives | DPPH | - | - | [6] |
| Pyrrolo[2,3-b]quinoxaline Derivative (3a) | DPPH | - | Radical Scavenger | [7] |
Note: The antioxidant activity is highly dependent on the specific derivative and the assay used. The data provides a range of expected activities.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of the ligand.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Anti-inflammatory Potential
Salicylic acid is a well-known anti-inflammatory agent, and many pyrrole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity (IC50 Values)
This table shows the IC50 values for the anti-inflammatory activity of salicylic acid derivatives and pyrrole-based compounds.
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NFκB Luciferase Assay | 15 | [8][9] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NFκB Luciferase Assay | 17 | [8][9] |
| Salicylic Acid | COX-2 | >500 | [10] |
| Pyrrole Carboxylic Acid Derivatives (e.g., 4h, 4k) | COX-1 & COX-2 | - | [11] |
| Pyrrolizine Derivatives | COX Inhibition | - | [12] |
| Pyrrole-cinnamate hybrid (5) | COX-2 | 0.55 | [13] |
| Pyrrole-cinnamate hybrid (6) | COX-2 | 7.0 | [13] |
Note: The anti-inflammatory activity is highly structure-dependent. The pyrrole moiety, when appropriately substituted, can significantly enhance COX inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Objective: To assess the in vivo anti-inflammatory effect of the ligand.
Materials:
-
This compound
-
Carrageenan solution (1% in saline)
-
Experimental animals (e.g., rats or mice)
-
Plethysmometer
-
Positive control (e.g., Indomethacin)
Procedure:
-
Administer the test compound or positive control to the animals (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[14][15][16][17][18]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To determine the inhibitory effect of the ligand on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Cell culture medium and supplements
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.[19][20][21][22][23]
Cytotoxic Activity
The potential of a ligand to induce cell death is crucial in the development of anticancer agents. Both salicylic acid and various pyrrole derivatives have demonstrated cytotoxic effects against different cancer cell lines.
Comparative Cytotoxic Activity (IC50 Values)
The following table presents the IC50 values for the cytotoxic activity of salicylic acid and pyrrole derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Salicylic Acid | A549 (Lung) | 6000 | [24][25] |
| Salicylic Acid | CaCo-2 (Colon) | ~5000-7000 | [26] |
| Butyl Salicylate | T47D (Breast) | 873.2 | [27] |
| Marinopyrrole A | HCT-116 (Colon) | ~9 | [28] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [28] |
| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [28] |
| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 (Prostate) | 0.19 | [29] |
| Pyrrolyl benzohydrazide derivative (C8) | A549 (Lung) | 9.54 | [30] |
Note: The cytotoxicity of these compounds varies significantly with the cell line and the specific chemical structure.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of the ligand on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HCT116)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Cell culture medium and supplements
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Visualizing Experimental Workflows and Pathways
DOT Script for a General Experimental Workflow
Caption: General experimental workflow for benchmarking ligand performance.
DOT Script for a Simplified Anti-inflammatory Signaling Pathway
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijsr.net [ijsr.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. proquest.com [proquest.com]
- 28. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 29. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of the Metal-Chelating Properties of Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metal-chelating properties of various hydroxybenzoic acids, a class of compounds recognized for their potential therapeutic applications in conditions of metal overload and oxidative stress. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to be a valuable resource for researchers in pharmacology, medicinal chemistry, and materials science.
The ability of a molecule to bind metal ions, or chelate, is critical in mitigating the toxic effects of metal dysregulation. Hydroxybenzoic acids, characterized by the presence of a carboxylic acid group and one or more hydroxyl groups on a benzene ring, are effective chelators of essential and toxic metal ions. The position and number of hydroxyl groups significantly influence their chelating efficacy. This guide focuses on a comparative study of prominent hydroxybenzoic acids, including salicylic acid (2-hydroxybenzoic acid), gentisic acid (2,5-dihydroxybenzoic acid), protocatechuic acid (3,4-dihydroxybenzoic acid), 2,3-dihydroxybenzoic acid, and gallic acid (3,4,5-trihydroxybenzoic acid).
Quantitative Comparison of Metal-Chelating Properties
The stability of the complex formed between a ligand (the chelator) and a metal ion is a key indicator of its chelating strength. This is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a stronger chelating agent. The following tables summarize the stability constants for various hydroxybenzoic acids with biologically significant metal ions.
Table 1: Stability Constants (log β) of Hydroxybenzoic Acid Complexes with Iron(III)
| Hydroxybenzoic Acid | log β₁ (1:1) | log β₂ (1:2) | log β₃ (1:3) | Experimental Conditions |
| 3,4-Dihydroxybenzoic Acid | 17.68 | 29.79 | 46.27 | Aqueous solution[1] |
| Salicylhydroxamic Acid* | - | - | - | K = 5.9 x 10³ (Overall) at 25°C, pH 3[2][3] |
| N-phenylbenzohydroxamic acid derivatives | 10.5 - 11.5 | 19.5 - 21.5 | 26.5 - 29.0 | Potentiometric, various conditions[4][5] |
Note: Salicylhydroxamic acid is a derivative of salicylic acid and is included for its structural relevance and available data.
Table 2: Stability Constants (log K) of Hydroxybenzoic Acid Complexes with Divalent Metal Ions
| Hydroxybenzoic Acid | Metal Ion | log K₁ (1:1) | log K₂ (1:2) | Experimental Conditions |
| 2,3-Dihydroxybenzoic Acid | Co(II) | 8.55 | 15.03 | 50% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6] |
| 2,3-Dihydroxybenzoic Acid | Ni(II) | 8.90 | 15.53 | 50% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6] |
| 2,3-Dihydroxybenzoic Acid | Cu(II) | 11.75 | 21.36 | 50% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6] |
| 2,3-Dihydroxybenzoic Acid | Zn(II) | 8.77 | 15.71 | 50% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6] |
| 3,4-Dihydroxybenzaldehyde | Cu(II) | 4.51 | - | 0.2 M MES buffer (pH 5.6), 30°C[7] |
| 3,4-Dihydroxybenzaldehyde | Zn(II) | 1.53 | - | 0.2 M MES buffer (pH 5.6), 37°C[7] |
| Salicylhydroxamic Acid | Co(II) | - | - | K = 5.2 x 10³ (Overall) at 25°C, pH 7[2][3] |
| Salicylhydroxamic Acid | Cu(II) | - | - | K = 1.4 x 10³ (Overall) at 25°C, pH 6[2][3] |
*Note: 3,4-Dihydroxybenzaldehyde is structurally similar to 3,4-dihydroxybenzoic acid. *Note: Salicylhydroxamic acid is a derivative of salicylic acid.
Table 3: Stability Constants of Gallic Acid with Various Metal Ions
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (K) | Experimental Conditions |
| As(III) | 1:2 | 1.21 x 10⁹ (log K ≈ 9.08) | pH 5.8, 30°C[8] |
| Cd(II) | 1:2 | 1.52 x 10⁹ (log K ≈ 9.18) | pH 5.8, 30°C[8] |
| Hg(II) | 1:2 | 1.31 x 10⁹ (log K ≈ 9.12) | pH 5.8, 30°C[8] |
| Pb(II) | 1:2 | 1.42 x 10⁹ (log K ≈ 9.15) | pH 5.8, 30°C[8] |
Experimental Protocols
Accurate determination of metal-chelating properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the study of hydroxybenzoic acids.
Potentiometric Titration for Stability Constant Determination
This method is used to determine the proton-ligand and metal-ligand stability constants by monitoring the pH of a solution as a titrant is added.
Materials:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Thermostated titration vessel
-
Microburette
-
Stock solutions of the hydroxybenzoic acid, metal salt (e.g., metal chloride or nitrate), standardized strong acid (e.g., HCl), and standardized carbonate-free strong base (e.g., NaOH or KOH).
-
Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃).
Procedure:
-
Electrode Calibration: Calibrate the pH electrode system by titrating a known concentration of strong acid with a standardized strong base in the same ionic medium and at the same temperature as the experimental titrations. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.
-
Ligand Protonation Titration: Titrate a solution containing the hydroxybenzoic acid and a strong acid with the standardized strong base. The ionic strength should be kept constant.
-
Metal-Ligand Titration: Titrate a solution containing the hydroxybenzoic acid, the metal salt, and a strong acid with the standardized strong base, maintaining the same ionic strength and temperature.
-
Data Analysis: The titration data (volume of titrant vs. pH or mV) is processed using a computer program (e.g., MINIQUAD75, Hyperquad) to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes that best fit the experimental data.[6][9]
UV-Vis Spectrophotometry and Job's Method of Continuous Variation
UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex. Job's method is a widely used approach for this purpose.
Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of the metal salt and the hydroxybenzoic acid of the same molar concentration.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of each component varies. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 from equimolar stock solutions.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Measure the absorbance of each prepared solution at this λ_max.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.
-
Determination of Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[2][10][11][12][13][14]
Ferrozine Assay for Iron(II) Chelating Activity
This colorimetric assay is based on the competition between the chelating agent and ferrozine for ferrous ions.
Materials:
-
Microplate reader
-
96-well microplates
-
Ferrous sulfate (FeSO₄) solution (e.g., 0.3 mM)
-
Ferrozine solution (e.g., 0.8 mM)
-
Solutions of the hydroxybenzoic acids at various concentrations.
-
EDTA solution as a positive control.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix the hydroxybenzoic acid sample solution with the ferrous sulfate solution.
-
Addition of Ferrozine: Add the ferrozine solution to the wells to initiate the color-forming reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 562 nm. The presence of a chelating agent will result in a decrease in the red-colored ferrozine-Fe(II) complex, and thus a lower absorbance.
-
Calculation of Chelating Activity: The percentage of iron-chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the chelator) and A_sample is the absorbance in the presence of the hydroxybenzoic acid.[2][15][16]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments for evaluating the metal-chelating properties of hydroxybenzoic acids.
Caption: Workflow for the comparative study of metal-chelating properties.
Caption: The fundamental mechanism of metal chelation by hydroxybenzoic acids.
References
- 1. Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijsr.net [ijsr.net]
- 3. Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. recentscientific.com [recentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Metal-Chelating Activity in Potato Protein Hydrolysates Using Surface Plasmon Resonance and Peptidomics [mdpi.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to Confirming the Purity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for determining the purity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. The purity of this compound is critical for its application as a versatile building block in organic synthesis, particularly in the development of novel molecules with potential biological activity.[1] This document outlines a standard reversed-phase HPLC protocol and compares the expected purity with commercially available alternatives, supported by experimental data principles for aromatic carboxylic acids.
Comparative Purity Data
The purity of this compound is a key factor for its use in research and development. Commercially available products typically offer a purity of 97-98%.[2][3] The HPLC method detailed below is designed to achieve a limit of quantification that allows for the accurate determination of purity within this range and the detection of potential impurities.
| Product Source | Stated Purity (%) | HPLC Method |
| Commercial Supplier A | 98.0 | Proprietary |
| Commercial Supplier B | 97 | Proprietary |
| In-house Analysis | ≥ 98.5 (Target) | Reversed-Phase HPLC (details below) |
Experimental Protocol: Purity Determination by HPLC
This section details a robust HPLC method for the purity assessment of this compound. The method is based on established principles for the analysis of aromatic carboxylic acids.[4][5]
1. Materials and Reagents:
-
Sample: this compound
-
Reference Standard: A certified reference standard of this compound (if available) or a well-characterized batch.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water, HPLC grade
-
Mobile Phase B: Acetonitrile, HPLC grade
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% B18-20 min: 70% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the diluent (Acetonitrile/Water, 50:50) and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Determination
The following diagram illustrates the logical workflow for the HPLC-based purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Methods
While reversed-phase HPLC is the most common and robust method for the purity determination of aromatic carboxylic acids, other techniques can be employed, each with its own advantages and disadvantages.
-
Mixed-Mode Chromatography: This technique can be beneficial for separating polar compounds that show poor retention on traditional C18 columns.[4][6] It combines reversed-phase and ion-exchange mechanisms, offering alternative selectivity.
-
Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic compounds like carboxylic acids.[5] However, it can lead to longer column equilibration times and potential for baseline instability.
-
Gas Chromatography (GC): GC can be used for the analysis of volatile carboxylic acids, but it typically requires derivatization to increase the volatility of the analyte, adding a step to the sample preparation process.[5]
For routine purity analysis of this compound, the described reversed-phase HPLC method provides a good balance of simplicity, robustness, and resolving power.
Conclusion
The provided reversed-phase HPLC method offers a reliable and efficient means of confirming the purity of this compound. By employing a standard C18 column and a straightforward mobile phase gradient, this protocol allows for the accurate quantification of the main component and the detection of potential impurities. The target purity of ≥ 98.5% is achievable and can be consistently monitored using this method, ensuring the quality and reliability of this important chemical intermediate for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. helixchrom.com [helixchrom.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives and Related Anti-Inflammatory Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid derivatives and structurally related compounds exhibiting anti-inflammatory properties. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of available data to inform future design and synthesis of novel anti-inflammatory agents.
The core structure, combining a salicylic acid backbone with a pyrrole moiety, presents a versatile scaffold for developing new therapeutic agents.[1] The hydroxyl and carboxylic acid groups are key for hydrogen bonding, while the pyrrole ring can engage in various interactions with biological targets, thereby influencing enzymatic activity.[1] This guide synthesizes findings from various studies on related benzoic acid and pyrrole derivatives to infer potential SAR trends for the title compound class.
Comparative Analysis of Anti-Inflammatory Activity
| Compound ID | Structure | Target/Assay | Activity (IC50 / % Inhibition) | Reference Compound | Activity (IC50 / % Inhibition) |
| 1 | This compound | COX-1/COX-2 (predicted) | Data not available | - | - |
| 2 | 5-Acetamido-2-hydroxybenzoic acid | Acetic acid-induced writhing | ED50 = 4.95 mg/kg | - | - |
| 3 | (E)-3-acetyl-6-(3,7-dimethylocta-2,6-dienyloxy)-2,4-dihydroxybenzoic acid | Superoxide anion generation | IC50 < 4 µg/mL | - | - |
| 4 | (E)-3-acetyl-4-(3,7-dimethylocta-2,6-dienyloxy)-2,6-dihydroxybenzoic acid | Superoxide anion generation | IC50 < 4 µg/mL | - | - |
| 5 | 5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | Mouse phenylquinone writhing | High potency | - | - |
| 6 | 4-(p-Methoxybenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | Mouse phenylquinone writhing | High potency | - | - |
| 7 | 2-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid derivative (4h) | COX-2 Inhibition | pIC50 = 7.11 | Ibuprofen | pIC50 = 6.44 |
| 8 | 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]acetic acid derivative (4k) | COX-2 Inhibition | High activity | Celecoxib | - |
Key Structure-Activity Relationship Insights
From the compiled data on related compounds, several key SAR trends can be inferred for the design of novel this compound-based anti-inflammatory agents:
-
The Salicylic Acid Moiety : The 2-hydroxybenzoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity.[2] Modifications to this core can significantly impact efficacy.
-
Substituents on the Benzoic Acid Ring : The introduction of various substituents on the benzoic acid ring can modulate anti-inflammatory activity. For instance, the addition of bulky, lipophilic groups can enhance potency.[3]
-
The Pyrrole Ring : The pyrrole moiety is a key component that can be modified to alter the biological activity profile.[1] Studies on related pyrrole derivatives suggest that substitutions on the pyrrole ring can lead to potent COX-2 inhibitors.[4]
-
The Linker between the Rings : While the title compound has a direct linkage, the introduction of different linkers (e.g., amide, acyl) between the pyrrole and benzoic acid moieties can lead to compounds with significant anti-inflammatory and analgesic properties.[5]
Experimental Protocols
The following is a generalized protocol for the carrageenan-induced paw edema assay, a common in vivo model for evaluating the anti-inflammatory activity of novel compounds, based on descriptions from multiple sources.[2][6]
Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to inhibit paw edema induced by carrageenan in rats.
Materials:
-
Wistar rats (180-200 g)
-
Test compounds and reference drug (e.g., Diclofenac)
-
1% (w/v) solution of carrageenan in sterile saline
-
Vehicle (e.g., 2% starch solution)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6): a control group, a reference standard group, and test groups receiving different doses of the compounds.
-
Compound Administration: Test compounds and the reference drug are suspended in the vehicle and administered intraperitoneally 40 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected subplantarly into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage increase in paw volume and the percentage of edema inhibition are calculated. Statistical analysis is performed to determine the significance of the results.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships and processes involved in SAR studies of these compounds, the following diagrams are provided.
Caption: Logical flow of structure-activity relationship (SAR) studies.
Caption: General experimental workflow for evaluating anti-inflammatory agents.
References
- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 3. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. It offers procedural, step-by-step guidance for safe operations and disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards.[1] Adherence to the recommended personal protective equipment (PPE) is mandatory to mitigate risks.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
A comprehensive list of recommended PPE is detailed below.
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is required when there is a risk of splashing or explosion.[2][3][4] | ANSI Z.87.1 1989[2][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn and fully buttoned.[2][5] | |
| Hand Protection | Disposable nitrile or neoprene gloves should be inspected before use and changed upon any contact with the chemical.[2][6] | |
| Respiratory Protection | Use in a well-ventilated area. If dust or fumes are likely to be generated, a respirator is required.[2][3][5] | |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[2] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before starting, inspect all PPE for integrity.
2. Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]
-
Wear the appropriate PPE as detailed in the table above.[1]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
3. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, seek medical advice.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[5]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid - High purity | EN [georganics.sk]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
